Flutianil
Description
Properties
IUPAC Name |
(2Z)-2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N2OS2/c1-26-15-5-3-2-4-14(15)25-8-9-27-18(25)17(11-24)28-16-10-12(19(21,22)23)6-7-13(16)20/h2-7,10H,8-9H2,1H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXUEPOHGFWQKF-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCSC2=C(C#N)SC3=C(C=CC(=C3)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N\2CCS/C2=C(/C#N)\SC3=C(C=CC(=C3)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058225 | |
| Record name | Flutianil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958647-10-4 | |
| Record name | Flutianil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958647-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flutianil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958647104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutianil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | flutianil (ISO); (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]thio}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTIANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KT64027Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flutianil: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class, distinguished by its high efficacy against a narrow spectrum of plant pathogens, primarily powdery mildew.[1][2][3][4][5][6][7] Discovered by OAT Agrio Co., Ltd., this compound exhibits a unique mode of action, inhibiting the formation of the haustorium, a specialized fungal structure for nutrient uptake from host plants.[1][6] This targeted activity, combined with a lack of cross-resistance to existing fungicides, positions this compound as a valuable tool in integrated pest management programs.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and biological properties of this compound, including detailed experimental methodologies and quantitative data to support further research and development.
Discovery and Development
This compound was identified through extensive screening of chemical libraries for compounds with novel fungicidal activity.[3] The initial lead compound, a derivative of the cyano-methylene thiazolidine scaffold, demonstrated promising activity specifically against powdery mildew.[2][3] Structure-activity relationship (SAR) studies were systematically conducted to optimize the fungicidal potency and spectrum of the lead compound. This optimization process ultimately led to the identification of this compound, (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile, which exhibited superior performance in controlling powdery mildew on a variety of crops.[2][3]
Synthesis Pathway
The synthesis of this compound proceeds through the condensation of key intermediates to form the core cyano-methylene thiazolidine structure. The general synthetic route is outlined below.
Diagram of the this compound Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Protocols
Synthesis of this compound
The following protocol is a representative example for the synthesis of this compound and its derivatives.[1]
Materials:
-
2-Methoxyphenylisothiocyanate
-
2-Fluoro-5-trifluoromethylphenylthioacetonitrile
-
Sodium Hydride (60% in oil)
-
Dimethylformamide (DMF)
-
1,2-Dibromoethane
-
Diethyl ether
-
Water
Procedure:
-
To a suspension of sodium hydride (0.84 g, 21 mmol) in dimethylformamide (10 mL), a solution of 2-methoxyphenylisothiocyanate (1.65 g, 10 mmol) and 2-fluoro-5-trifluoromethylphenylthioacetonitrile (2.35 g, 10 mmol) in DMF is added portionwise with stirring at 0°C.
-
The reaction mixture is stirred for 1 hour at the same temperature.
-
1,2-Dibromoethane (1.87 g, 10 mmol) is added dropwise to the mixture at room temperature.
-
The mixture is stirred for an additional 3 hours at room temperature.
-
Water (50 mL) and diethyl ether (30 mL) are added to the reaction mixture, followed by stirring.
-
The precipitated crystals are collected by filtration to yield the final product, this compound.
Characterization:
-
The chemical structure is confirmed using 1H-NMR spectroscopy.[1]
-
The melting point is determined using a melting point apparatus.[1]
Fungicidal Efficacy in Pot Tests
This protocol details the evaluation of this compound's fungicidal activity against powdery mildew on cucumber and wheat plants.[1]
Materials:
-
Cucumber seeds (Cucumis sativus)
-
Wheat seeds (Triticum aestivum)
-
Culture soil
-
This compound
-
Acetone (for stock solution preparation)
-
Distilled water
-
Conidial suspension of Podosphaera xanthii (cucumber powdery mildew)
-
Conidial suspension of Blumeria graminis f. sp. tritici (wheat powdery mildew)
Procedure:
-
Plant Preparation:
-
Fungicide Application:
-
A stock solution of this compound is prepared by dissolving the compound in acetone and then diluting it with distilled water to the desired concentrations (<1% acetone v/v).[2]
-
The fungicide solutions are sprayed onto the plants.
-
-
Inoculation:
-
After the sprayed solution has dried, the plants are inoculated with a conidial suspension of the respective powdery mildew pathogen.
-
-
Incubation and Evaluation:
-
The inoculated plants are maintained in a greenhouse or growth chamber.
-
The disease severity is assessed visually after a set incubation period by observing the area of lesions on the leaves. The control value is determined by comparing the lesion area on treated plants to that on untreated control plants.[2]
-
Assessment of Biological Properties
Residual Activity:
-
Cucumber seedlings are sprayed with a 10 mg/L solution of this compound.[2]
-
The treated plants are kept in a greenhouse for up to 14 days.[2]
-
At specified intervals, the plants are inoculated with P. xanthii.[2]
-
Antifungal activity is measured to determine the persistence of this compound's effect.[2]
Rainfastness:
-
Cucumber plants are sprayed with a 10 mg/L solution of this compound and kept in a greenhouse for 24 hours.[2]
-
The plants are then exposed to artificial rain (40 mm/hr) for 2 hours.[2]
-
Following the rain exposure, the plants are inoculated with P. xanthii.[2]
-
The control value is assessed to determine the impact of rainfall on the fungicide's efficacy.[2]
Curative Activity:
-
Cucumber leaves are first inoculated with a conidial suspension of P. xanthii.[2]
-
This compound (10 mg/L) is applied at various time points post-inoculation (e.g., 1, 5, 7, 9, 12, and 14 days).[2]
-
The development of mycelium and sporulation are observed microscopically to evaluate the curative effect of the fungicide.[2]
Quantitative Data
The fungicidal activity of this compound and its analogs has been quantified against key powdery mildew pathogens.
Table 1: Fungicidal Activity (EC50) of this compound and Related Compounds against Powdery Mildew
| Compound ID | Substituents on S-phenyl ring | EC50 (mg/L) vs. P. xanthii | EC50 (mg/L) vs. B. graminis f. sp. tritici |
| This compound (1r) | 2-F, 5-CF3 | 0.8 | 1.3 |
| 1o | 5-CF3 | 1.3 | 32.4 |
| 1q | 2-Cl, 5-CF3 | 8.2 | 54.9 |
| Lead Compound | Unsubstituted | >100 | >100 |
| Data sourced from Hayashi et al. (2020)[3] |
Table 2: Biological Properties of this compound against Podosphaera xanthii
| Property | Concentration | Result |
| Residual Activity (up to 14 days) | 10 mg/L | 100% control |
| Rainfastness (after 2 hours of rain) | 10 mg/L | 100% control |
| Curative Activity (applied 1 day post-inoculation) | 10 mg/L | High efficacy |
| Data sourced from Kimura et al. (2020)[2] |
Mode of Action
This compound exhibits a novel mode of action that differs from other commercially available fungicides.[1][4] Morphological studies have revealed that this compound does not inhibit the early stages of fungal infection, such as conidium germination and appressorium formation.[1] Instead, its primary target is the development of the haustorium, the feeding structure of the fungus that penetrates the host plant's cells.[1][6] By inhibiting haustorium formation, this compound effectively cuts off the nutrient supply to the pathogen, thereby preventing further fungal growth and proliferation.[1][6]
Diagram of this compound's Proposed Mode of Action
Caption: this compound's inhibitory effect on haustorium formation.
Conclusion
This compound represents a significant advancement in the control of powdery mildew. Its unique chemical structure and novel mode of action provide an effective solution for managing this economically important plant disease, particularly in the face of growing resistance to existing fungicides. The detailed information on its discovery, synthesis, and biological activity presented in this guide serves as a valuable resource for researchers and professionals in the field of crop protection and drug development. Further investigation into the precise molecular target of this compound could open new avenues for the design of next-generation fungicides.
References
- 1. Synthesis and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of a novel fungicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
Flutianil's Novel Mechanism of Action Against Powdery Mildew: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutianil, a cyano-methylene thiazolidine fungicide, exhibits a highly specific and novel mechanism of action against a wide range of powdery mildew species.[1][2][3][4][5] Classified under the Fungicide Resistance Action Committee (FRAC) Group U13, its mode of action is distinct from existing fungicides, making it a valuable tool in resistance management programs.[1][6] This technical guide provides an in-depth analysis of this compound's core mechanism, focusing on its targeted disruption of the haustorium, the primary feeding structure of powdery mildew. The guide summarizes key quantitative data, details experimental protocols from pivotal studies, and presents signaling pathways and experimental workflows through Graphviz diagrams.
Introduction
Powdery mildew is a pervasive plant disease caused by obligate biotrophic fungi of the order Erysiphales, leading to significant economic losses in numerous crops.[2] The management of this disease has historically relied on chemical fungicides. However, the emergence of resistant strains necessitates the development of fungicides with novel modes of action.[7][8] this compound represents a significant advancement in this area, demonstrating high efficacy at low concentrations and no cross-resistance with other fungicide classes.[1][2][5][9] This document synthesizes the current understanding of this compound's mechanism of action, with a focus on the molecular and morphological changes it induces in powdery mildew.
Core Mechanism of Action: Targeting the Haustorium
This compound's primary site of action is the haustorium, a specialized fungal structure that invaginates the host plant cell to absorb nutrients.[7][10] Unlike many fungicides that target early infection stages, this compound does not inhibit conidium germination, appressorium formation, or penetration of the host cell.[1][2][3][4][5] Its inhibitory effects are observed at the point of haustorium formation and subsequent development of secondary hyphae.[1][2][3][4][5]
Morphological studies using transmission electron microscopy (TEM) have revealed that this compound treatment leads to the obscuring of the extra-haustorial matrix and the fungal cell wall of the haustorium.[7][11][12] This disruption is believed to interfere with the nutrient uptake from the host plant, ultimately leading to the cessation of fungal growth and development.[1][4][7]
Gene expression analyses through RNA sequencing (RNA-seq) have further elucidated this mechanism. This compound treatment has been shown to down-regulate the expression of specific genes predominantly expressed in the haustoria, including three sugar transporter genes and various effector genes.[7][12][13][14] Notably, this compound does not significantly impact the expression of genes essential for the general survival of the fungus, highlighting its specific action on the haustorium's function.[7][12][13][14]
Data Presentation
Table 1: Efficacy of this compound Against Various Powdery Mildew Species
| Powdery Mildew Species | Host Crop | Concentration (mg/L) | Control (%) | Reference |
| Podosphaera xanthii | Cucumber | 10 | 100 | [2][11] |
| Podosphaera xanthii | Cucumber | 1 | >90 (Translaminar) | [2] |
| Sphaerotheca fuliginea | Eggplant | 10 | 100 | [2] |
| Erysiphe necator | Grape | 10 | 100 | [2] |
| Blumeria graminis f. sp. tritici | Wheat | 10 | 100 | [2] |
Table 2: Curative and Residual Activity of this compound on Podosphaera xanthii
| Activity Type | Concentration (mg/L) | Conditions | Control (%) | Reference |
| Curative | 10 | Applied after inoculation | High | [2][5] |
| Residual | 10 | 14 days before inoculation | 100 | [2] |
| Rainfastness | 10 | 3 or 24 hours of rainfall | 100 | [2] |
Experimental Protocols
In Vivo Fungicide Efficacy (Pot Test)
This protocol is adapted from Kimura et al. (2020).[2]
-
Plant Cultivation: Grow host plants (e.g., cucumber, wheat) in pots to the appropriate growth stage (e.g., 1.2-leaf stage for cucumber).
-
Fungicide Application: Prepare a solution of this compound at the desired concentration (e.g., 10 mg/L) in a solvent like acetone and dilute with distilled water (<1% acetone v/v).[1] Spray the solution onto the leaves of the host plants.
-
Inoculation: Three hours after fungicide treatment, inoculate the plants with a conidial suspension of the target powdery mildew species (e.g., Podosphaera xanthii at 10^5 conidia/mL).[2] For some species like Blumeria graminis, inoculation can be done by dusting conidia from infected plants.[2]
-
Incubation: Maintain the inoculated plants in a greenhouse or growth chamber under conditions favorable for disease development.
-
Assessment: After a set period (e.g., 7 days), visually assess the disease severity on the leaves and calculate the control percentage compared to untreated control plants.
Morphological Analysis using Transmission Electron Microscopy (TEM)
This protocol is based on the methodology described by Kimura et al. (2021).[7]
-
Sample Preparation: Inoculate barley plants with Blumeria graminis f. sp. hordei and incubate for 7 days. Apply a 50 mg/L solution of this compound to the infected leaves.
-
Fixation: Two days after treatment, cut small sections of the infected leaves and fix them in a suitable fixative (e.g., glutaraldehyde and osmium tetroxide).
-
Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed them in a resin (e.g., Agar Low Viscosity Resin).[12]
-
Sectioning and Staining: Cut ultrathin sections using an ultramicrotome and stain them with uranyl acetate and lead citrate.
-
Observation: Observe the sections under a transmission electron microscope to analyze the ultrastructural changes in the haustoria.
Gene Expression Analysis via RNA Sequencing (RNA-seq)
The following protocol is a summary of the methods used by Kimura et al. (2021).[7]
-
Sample Collection: Inoculate barley plants with Blumeria graminis f. sp. hordei. Seven days post-inoculation, treat the plants with 10 mg/L this compound. Collect leaf samples three days after treatment.
-
RNA Extraction: Isolate total RNA from the collected leaf samples containing the fungal structures.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a commercial kit.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Process the raw sequencing reads to remove low-quality data. Align the reads to the Blumeria graminis reference genome. Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to this compound treatment compared to an untreated control.
Visualizations
Caption: this compound's targeted action on the powdery mildew infection cycle.
Caption: Workflow for RNA-seq analysis of this compound's effect on gene expression.
Caption: Proposed signaling disruption in the haustorium by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological properties of this compound as a novel fungicide against powdery mildew [jstage.jst.go.jp]
- 4. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]
- 5. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]
- 8. Fungicide Resistance in Powdery Mildew Fungi [mdpi.com]
- 9. oat-agrio.co.jp [oat-agrio.co.jp]
- 10. ir4project.org [ir4project.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]
- 14. Effect of this compound on the morphology and gene expression of powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
Flutianil: A Technical Guide to its Antifungal Spectrum and Target Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class.[1] It exhibits a highly specific and potent antifungal activity, primarily targeting powdery mildew species, which are obligate biotrophic pathogens responsible for significant economic losses in a wide range of agricultural crops.[1][2] This technical guide provides an in-depth overview of this compound's antifungal spectrum, its target pathogens, and the experimental methodologies used to characterize its efficacy. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the unique properties of this fungicide.
Antifungal Spectrum and Target Pathogens
This compound's antifungal spectrum is remarkably narrow, demonstrating high efficacy exclusively against various species of powdery mildew.[1][3] Extensive in vitro and in planta (pot tests) have shown no significant activity against a wide range of other fungal pathogens, even at high concentrations.[1][4]
Target Pathogens
This compound has demonstrated effective control against the following powdery mildew species:
-
Sphaerotheca fuliginea[1]
-
Erysiphe necator (on grape)[1]
-
Sphaerotheca aphanis var. aphanis[1]
-
Blumeria graminis f. sp. hordei (on barley)[1]
Non-Target Pathogens
In comprehensive screening studies, this compound did not show efficacy against 24 other fungal species, including but not limited to:
This high degree of selectivity suggests a unique mode of action that is specific to the biology of powdery mildew fungi.
Quantitative Efficacy Data
The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth or activity.
Table 1: EC50 Values of this compound Against Powdery Mildew Species
| Fungal Species | Host Plant | EC50 (mg/L) | Reference |
| Podosphaera xanthii | Cucumber | 0.8 | [5] |
| Blumeria graminis f. sp. tritici | Wheat | 1.3 | [5] |
| Erysiphe necator | Grape | 0.01 - 0.18 | [1] |
Mechanism of Action
This compound possesses a novel mode of action that distinguishes it from other existing fungicides.[1][6] It does not inhibit the early stages of fungal infection, such as conidium germination, appressorium formation, or penetration of the host cell.[1][3] Instead, its primary target is the haustorium, a specialized feeding structure formed by biotrophic fungi within the host plant's cells.[7][8][9]
This compound's action disrupts the normal function of the haustorium, leading to the following effects:
-
Inhibition of Haustorium Formation and Development: this compound interferes with the proper development of the haustorium.[1][2]
-
Disruption of Nutrient Absorption: By affecting the haustorium, this compound prevents the fungus from acquiring essential nutrients from the host plant, which is crucial for its survival and growth.[2][7]
-
Inhibition of Secondary Hyphal Elongation: Consequently, the subsequent growth and proliferation of the fungus are halted.[1][3]
-
Inhibition of Sporulation: this compound also inhibits the formation and release of new spores, thereby preventing the spread of the disease.[6]
Morphological studies have revealed that this compound treatment leads to abnormalities in the extra-haustorial matrix and the fungal cell wall of the haustorium.[8][10] RNA sequencing analysis has further indicated that this compound downregulates the expression of genes primarily located in the haustoria, including those for sugar transporters and various effectors.[7][8][9]
This unique mechanism, targeting a specific developmental stage and structure of powdery mildew, contributes to its high selectivity and lack of cross-resistance with other fungicides.[1][6] this compound is classified under the Fungicide Resistance Action Committee (FRAC) Group U13, signifying an unknown mode of action.[1][11]
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's antifungal properties.
In Vitro Antifungal Activity Assay
This protocol is used to assess the direct inhibitory effect of this compound on the mycelial growth of various fungi on artificial media.
-
Media Preparation: Prepare potato dextrose agar (PDA) or a similar suitable growth medium.
-
Fungicide Incorporation: Amend the molten agar with various concentrations of this compound (typically prepared as a stock solution in a solvent like acetone and then diluted). An equal amount of the solvent is added to the control plates.
-
Inoculation: Place a mycelial plug (a small disc of agar with fungal mycelium) from the edge of an actively growing fungal culture onto the center of the fungicide-amended and control plates.
-
Incubation: Incubate the plates at a temperature and duration optimal for the growth of the specific fungus being tested.
-
Assessment: Measure the radial growth of the fungal colony. The percentage of inhibition is calculated relative to the growth on the control plates.
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
In Planta (Pot Test) Antifungal Efficacy Assay
This protocol evaluates the protective, curative, and translaminar activity of this compound on host plants.
-
Plant Cultivation: Grow susceptible host plants (e.g., cucumber for Podosphaera xanthii) in pots under controlled greenhouse conditions until they reach a suitable growth stage (e.g., the first or second true leaf stage).
-
Fungicide Application:
-
Protective Activity: Spray the plants with a solution of this compound at various concentrations. After the spray has dried, inoculate the plants with a suspension of fungal spores.
-
Curative Activity: Inoculate the plants with a fungal spore suspension. After a set incubation period to allow for infection to establish (e.g., 24-48 hours), spray the plants with a this compound solution.
-
Translaminar Activity: Apply the this compound solution to only one surface of the leaf (e.g., the adaxial or upper surface). Inoculate the untreated surface with the fungal spore suspension.
-
-
Inoculation: Prepare a spore suspension of the target powdery mildew fungus in sterile water, often with a surfactant to aid in dispersion. Spray the suspension evenly onto the leaves of the test plants.
-
Incubation: Maintain the inoculated plants in a controlled environment with optimal conditions for disease development (e.g., specific temperature, humidity, and light cycle).
-
Disease Assessment: After a sufficient incubation period (e.g., 7-14 days), visually assess the percentage of the leaf area covered by powdery mildew on both treated and untreated control plants.
-
Data Analysis: Calculate the control value or percentage of disease reduction for each treatment compared to the untreated control.
Microscopic Observation of Fungal Development
This method is used to investigate the morphological effects of this compound on the infection structures of powdery mildew.
-
Treatment and Inoculation: Treat leaf segments or whole plants with this compound and inoculate with powdery mildew spores as described in the in planta assay.
-
Sampling: At various time points after inoculation, collect leaf samples.
-
Staining: Clear the leaf tissue (e.g., with ethanol and chloral hydrate) and stain the fungal structures with a suitable stain, such as trypan blue or calcofluor white.
-
Microscopy: Observe the stained samples under a light microscope or a confocal laser scanning microscope to examine the different stages of fungal development, including spore germination, appressoria formation, penetration, and haustoria development.
-
Analysis: Compare the morphology and development of the fungus on this compound-treated leaves with that on untreated control leaves to identify the specific stage of the infection process that is inhibited.
Visualizations
This compound's Mode of Action on Powdery Mildew Infection
Caption: this compound's inhibitory action on the powdery mildew infection cycle.
Experimental Workflow for In Planta Efficacy Testing
Caption: Workflow for assessing the in planta efficacy of this compound.
References
- 1. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oat-agrio.co.jp [oat-agrio.co.jp]
- 7. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]
- 8. Effect of this compound on the morphology and gene expression of powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the morphology and gene expression of powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mda.state.mn.us [mda.state.mn.us]
Flutianil: A Technical Guide to the Novel Mode of Action in FRAC Group U13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class, distinguished by its specific and high efficacy against a wide range of powdery mildew species.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under Group U13, its mode of action is designated as unknown, highlighting its unique biochemical pathway and importance in resistance management strategies.[2] This technical guide provides a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of its proposed mechanism. Investigations reveal that this compound's primary target is the haustorium of the fungus, where it disrupts the extra-haustorial matrix and fungal cell wall, ultimately inhibiting nutrient absorption from the host plant and preventing further fungal development.[3][4]
Introduction
Powdery mildew is a pervasive plant disease that causes significant economic losses in agriculture worldwide. The rapid development of resistance to existing fungicides necessitates the discovery of new active ingredients with novel modes of action.[5] this compound, a thiazolidine fungicide, represents a significant advancement in the control of powdery mildew.[6] Its placement in FRAC Group U13 signifies a mode of action that is different from currently understood fungicide mechanisms, making it a valuable tool for mitigating resistance.[2] This document synthesizes the current understanding of this compound's biochemical activity, providing in-depth technical information for research and development professionals.
Biochemical Mode of Action: FRAC Group U13
The mode of action of this compound is categorized as "unknown" by FRAC, hence its inclusion in Group U13.[2] However, research has elucidated a significant part of its mechanism, pointing to the functional inhibition of the haustorium .[3][7] The haustorium is a specialized fungal structure that invaginates the host plant cell and is crucial for nutrient uptake.[3]
This compound does not inhibit the initial stages of fungal infection, such as conidium bursting, primary and appressorial germination, or appressorium development.[1] Its inhibitory effects are observed at the stage of haustorium formation and subsequent secondary hyphal elongation.[1][4] Morphological studies have shown that this compound causes the extra-haustorial matrix and the fungal cell wall to become obscured.[3] This disruption is believed to interfere with nutrient exchange between the fungus and the host plant.[3]
Furthermore, gene expression analyses have revealed that this compound significantly alters the expression of genes predominantly located in the haustoria. Notably, the expression of three sugar transporter genes and various effector genes is either up- or downregulated by this compound treatment.[1][3] This provides strong evidence that this compound's primary site of action is within the haustorium, where it disrupts the fundamental processes of nutrient acquisition and host-pathogen interaction.[3]
Quantitative Data Summary
The efficacy of this compound has been quantified through various studies, demonstrating its potent and specific activity against powdery mildew.
Table 1: In Vitro Efficacy (EC50) of this compound against Erysiphe necator
| Fungicide | FRAC Code | EC50 Range (mg/L) | Median EC50 (mg/L) |
| This compound | U13 | 0.01 - 0.18 | 0.08 |
| Quinoxyfen | 13 | Not specified in provided text | Not specified in provided text |
| Tebuconazole | 3 | Not specified in provided text | Not specified in provided text |
Data sourced from studies on E. necator isolates from various European regions.[6]
Table 2: Residual Activity and Rainfastness of this compound against Podosphaera xanthii
| Parameter | Concentration (mg/L) | Observation Period | Control Efficacy (%) |
| Residual Activity | 10 | 14 days post-treatment | 100 |
| Rainfastness (3 hours rainfall) | 10 | Post-rainfall | 100 |
| Rainfastness (24 hours rainfall) | 10 | Post-rainfall | 100 |
Data from studies on cucumber plants treated with this compound.[6]
Table 3: Curative Activity of this compound against Podosphaera xanthii
| Concentration (mg/L) | Application Timing | Result |
| 10 | Post-inoculation | Effective curative activity |
Demonstrates the ability of this compound to control existing infections.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mode of action.
Scanning Electron Microscopy (SEM) for Morphological Analysis
-
Plant and Fungal Material: Cucumber plants (Cucumis sativus) at the 1.2-leaf stage are inoculated with Podosphaera xanthii.
-
Incubation: The inoculated plants are incubated for 7 days in a greenhouse to allow for infection and fungal development.
-
Fungicide Application: A 10 mg/L solution of this compound is applied to the infected cucumber leaves. The plants are then maintained in the greenhouse for an additional 7 days.
-
Sample Preparation: 5x5 mm sections of the treated leaf tissue are excised.
-
Cryo-fixation and Observation: The leaf sections are placed on a specimen cooling stage and observed using a low-temperature cryofixation scanning electron microscope (Cryo-SEM), such as a Hitachi S-3400N.[6]
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
-
Fungicide Treatment: Barley plants infected with Blumeria graminis f. sp. hordei (Bgh) are treated with a 50 mg/L solution of this compound 7 days after inoculation.
-
Sample Collection: Treated barley leaves are collected 2 days after the fungicide application.
-
Microscopy: The ultrastructure of the haustoria is observed using a transmission electron microscope (TEM), such as a Hitachi H-7500.[3]
Confocal Laser Scanning Microscopy (CLSM) for Cell Wall Visualization
-
Fungicide Application: Barley plants inoculated with Bgh are sprayed with this compound (10 mg/L), cyflufenamid (17 mg/L), or metrafenone (90 mg/L) two days after inoculation.
-
Staining: Three days after fungicide treatment, the treated plants are washed, and the fungal cell walls and septa are stained with calcofluor white (0.1 mg/mL) for 5 minutes at room temperature to visualize chitin.
-
Observation: Fluorescence is observed using a confocal laser scanning microscope.[3]
RNA Sequencing (RNA-seq) for Gene Expression Analysis
-
Treatment: Barley leaves infected with Bgh for 7 days are sprayed with this compound (10 mg/L), cyflufenamid (17 mg/L), or metrafenone (90 mg/L).
-
Sample Collection: Fungal mycelia are collected from the leaf surface 24 hours after the fungicide application using a microspatula.
-
RNA Isolation: Total RNA is isolated from the collected fungal tissue using a commercially available kit, such as the RNeasy Plant Mini Kit (QIAGEN), following the manufacturer's instructions.
-
Sequencing: RNA sequencing is performed by a specialized service provider (e.g., BGI Japan).[3]
Visualizing the Mode of Action
The following diagrams illustrate the proposed mode of action of this compound and a general workflow for its investigation.
Caption: Proposed mode of action of this compound targeting haustorium formation.
Caption: Experimental workflow for investigating this compound's mode of action.
Conclusion
This compound represents a significant innovation in the management of powdery mildew, offering a novel mode of action with no known cross-resistance to existing fungicides.[1][8] Its unique targeting of the fungal haustorium and subsequent disruption of nutrient uptake provide a distinct advantage in integrated pest management programs.[3][6] The detailed experimental evidence presented in this guide underscores the unique mechanism of this FRAC Group U13 fungicide and provides a solid foundation for further research and development in the field of fungal disease control.
References
- 1. Effect of this compound on the morphology and gene expression of powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on the morphology and gene expression of powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oat-agrio.co.jp [oat-agrio.co.jp]
- 6. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir4project.org [ir4project.org]
- 8. Biological properties of this compound as a novel fungicide against powdery mildew [jstage.jst.go.jp]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the primary site of action of flutianil, a novel fungicide with a specific efficacy against powdery mildew. This compound, a cyano-methylene thiazolidine compound, exhibits a unique mode of action by targeting the haustorium, the specialized feeding structure of biotrophic fungi. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the fungicidal mechanism and experimental workflows.
Core Mechanism of Action
This compound's fungicidal activity is concentrated on the functional inhibition of the haustorium. Morphological studies have revealed that this compound does not impede the initial stages of infection by Blumeria graminis f. sp. hordei, such as conidium germination, appressorium development, or the formation of hooks. Instead, its inhibitory effects manifest at the critical stage of haustorium formation and the subsequent development of the fungus. The primary consequence of this compound's action is the inhibition of nutrient absorption by the haustorium, which in turn prevents the elongation of secondary hyphae.
Ultrastructural analysis through transmission electron microscopy (TEM) has shown that this compound specifically causes the extra-haustorial matrix and the fungal cell wall to become obscured. This disruption is significant as the extra-haustorial matrix is a crucial interface for nutrient exchange and the delivery of effector proteins that suppress host defenses.
Furthermore, gene expression studies using RNA-sequencing (RNA-seq) have demonstrated that this compound down-regulates the expression of key genes predominantly active in the haustoria, including three sugar transporter genes and various effector genes. Notably, unlike other powdery mildew fungicides, this compound does not significantly impact the expression of genes that are essential for the general survival of the fungus, highlighting its targeted action on the haustorium.
Quantitative Data Summary
The efficacy of this compound (trade name Gatten®) has been quantified in various studies. The following table summarizes the disease severity of powdery mildew on horned violet under different treatments.
| Treatment | Mean Disease Severity (0 to 10 Scale) | Statistical Grouping |
| Nontreated Water Spray | 2.0 | BC |
| Gatten® (12.8 fl oz / 100 gallons) | 0.1 | A |
| Gatten® (25.4 fl oz / 100 gallons) | 0.0 | A |
| MBI-121 (96 fl oz / 100 gallons) | 1.9 | BC |
| MBI-121 (128 fl oz / 100 gallons) | 1.3 | AB |
| EcoSwing (32 fl oz / 100 gallons) | 2.3 | BCD |
| SP2700 (11 oz / 100 gallons) | 1.3 | AB |
| SP2700 (22 oz / 100 gallons) | 1.3 | AB |
| TDA-NC-1 (570 g / 100 gallons; 3 Apps) | 3.4 | D |
| TDA-NC-1 (570 g / 100 gallons; 6 Apps) | 3.0 | CD |
| TXC2020 64 fl oz 3 Apps | 1.6 | B |
| TXC2020 64 fl oz 4 Apps | 2.2 | BCD |
| XDE-659 (20.6 fl oz / 100 gallons) | 2.3 | BCD |
| XDE-659 (34.3 fl oz / 100 gallons) | 1.3 | AB |
Flutianil's Impact on Haustorium Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fungicide flutianil and its specific effects on the formation and function of the haustorium in powdery mildew fungi. This compound, a cyano-methylene thiazolidine compound, presents a novel mode of action, distinguishing it from other fungicides used to control powdery mildew.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed mechanism of action.
Introduction to this compound and its Novel Mode of Action
This compound is a fungicide with a highly specific antifungal spectrum, primarily effective against various species of powdery mildew, including Podosphaera xanthii and Blumeria graminis.[1][2][4] Unlike many existing fungicides that target early fungal development stages, morphological studies have revealed that this compound does not inhibit conidium bursting, primary and appressorial germination, or appressorium development.[1][2][3] Instead, its primary inhibitory effect occurs at the point of haustorium formation and the subsequent nutrient absorption from the host plant cells.[1][2][3][5] This unique mechanism, targeting the "functional inhibition of the haustorium," suggests a novel mode of action and positions this compound as a valuable tool in fungicide resistance management.[5][6]
Quantitative Analysis of this compound's Efficacy
Studies have quantified the inhibitory effects of this compound on haustorium development and subsequent fungal growth, often in comparison to other fungicides.
Table 1: Effect of this compound and Other Fungicides on Haustorium Development in Blumeria graminis f. sp. hordei
| Treatment (Concentration) | Percentage of Haustorium Development (%) |
| Untreated Control | 100 |
| This compound (10 mg/L) | 1.8 |
| Cyflufenamid (10 mg/L) | 1.8 |
| Benomyl (10 mg/L) | 98.2 |
| Tolfenpyrad (10 mg/L) | 97.5 |
| Triflumizole (10 mg/L) | 96.3 |
Data sourced from Kimura et al. (2020). The percentage of haustorium development was determined 48 hours after treatment.[2]
Table 2: Effect of this compound on Secondary Hyphal Elongation in Blumeria graminis f. sp. hordei
| Treatment (Concentration) | Secondary Hyphal Elongation (μm) |
| Untreated Control | 250 |
| This compound (10 mg/L) | 50 |
| Cyflufenamid (10 mg/L) | 250 |
Data sourced from Kimura et al. (2020). Hyphal elongation was measured after the addition of 0.1 M glucose.[1]
Morphological and Ultrastructural Effects
Transmission electron microscopy (TEM) has provided significant insights into the structural changes induced by this compound. In untreated Blumeria graminis, the haustorium displays a clear haustorial body, haustorial lobes, an extra-haustorial membrane, a distinct extra-haustorial matrix, and a haustorial cell wall.[7] Following treatment with this compound, the most notable changes are the obscuring of the extra-haustorial matrix and the fungal cell wall.[5][7] This suggests that this compound may interfere with the integrity or formation of these critical structures involved in nutrient exchange and host-pathogen interaction.
Impact on Gene Expression
To understand the molecular basis of this compound's action, RNA sequencing (RNA-seq) analysis has been employed. These studies have revealed that, unlike other powdery mildew fungicides, this compound does not significantly affect the expression of genes essential for the survival of B. graminis.[5] Instead, its impact is more targeted. Key findings from gene expression analysis include:
-
Down-regulation of Sugar Transporter Genes: this compound treatment leads to the down-regulation of three specific sugar transporter genes that are predominantly expressed in the haustoria.[5] This directly supports the observation that this compound inhibits nutrient absorption.
-
Altered Expression of Effector Genes: Various effector genes, which are crucial for suppressing host defense mechanisms and facilitating the biotrophic lifestyle, are also up- or down-regulated by this compound.[5]
These findings strongly indicate that the primary site of action for this compound is within the haustorium, disrupting its function at a molecular level.[5]
Proposed Signaling and Action Pathway
Based on the available morphological and gene expression data, a proposed pathway for this compound's action can be visualized. This compound appears to specifically target processes within the haustorium, leading to a cascade of events that ultimately inhibit fungal growth.
Caption: Proposed mechanism of this compound action on the haustorium.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are summarized from the key studies on this compound.
Haustorium Development Assay
This protocol is adapted from the methodology used to assess the effect of fungicides on haustorium development in Blumeria graminis f. sp. hordei.
Caption: Experimental workflow for haustorium development assay.
Transmission Electron Microscopy (TEM) Protocol
This protocol outlines the key steps for preparing samples for TEM to observe ultrastructural changes in the haustorium.
-
Sample Collection: Excise leaf segments from barley plants treated with this compound (e.g., 50 mg/L) and untreated controls at specified time points post-inoculation.
-
Fixation: Fix the samples in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in a phosphate buffer (pH 7.2) overnight at 4°C.
-
Post-fixation: Post-fix the samples in 1% osmium tetroxide in the same buffer for 2 hours at room temperature.
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).
-
Infiltration and Embedding: Infiltrate the samples with a resin (e.g., Spurr's resin) and embed them in molds. Polymerize the resin at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Imaging: Observe and photograph the sections using a transmission electron microscope.
RNA Sequencing and Analysis Workflow
This workflow describes the process of analyzing gene expression changes in B. graminis in response to this compound treatment.
Caption: Workflow for RNA sequencing and bioinformatics analysis.
Conclusion
This compound's unique mode of action, centered on the inhibition of haustorium formation and function, marks a significant development in the management of powdery mildew. The evidence from morphological, ultrastructural, and gene expression studies converges to indicate that the haustorium is the primary target of this fungicide. By disrupting nutrient uptake and the expression of key effector genes, this compound effectively halts the progression of the fungal infection. This in-depth understanding of its mechanism is vital for its strategic deployment in agriculture and for guiding future research in the development of novel fungicides with targeted modes of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological properties of this compound as a novel fungicide against powdery mildew [jstage.jst.go.jp]
- 5. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]
- 6. ir4project.org [ir4project.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Safety Profile of Flutianil: A Technical Guide to its Carcinogenicity and Genotoxicity
For Immediate Release
A comprehensive review of toxicological data confirms that Flutianil, a novel fungicide, demonstrates no evidence of carcinogenic or genotoxic potential. Extensive testing, following internationally recognized guidelines, has consistently resulted in negative findings across a battery of in vitro and in vivo assays. This technical guide provides an in-depth analysis of the carcinogenicity and genotoxicity studies of this compound, offering researchers, scientists, and drug development professionals a detailed overview of its safety profile.
Executive Summary
This compound has undergone rigorous evaluation for its potential to cause cancer or genetic damage. Long-term carcinogenicity studies in both rats and mice have shown no increase in tumor incidence, even at high dose levels.[1][2] The United States Environmental Protection Agency (EPA) has classified this compound as "Not Likely to be Carcinogenic to Humans."[1] Furthermore, a comprehensive set of genotoxicity studies, including assessments of gene mutations, chromosomal aberrations, and in vivo genetic damage, have all yielded negative results.[1][2]
Carcinogenicity Studies
Long-term dietary studies were conducted in rats and mice to assess the carcinogenic potential of this compound. These studies were designed to observe the animals for a major portion of their lifespan while being exposed to varying concentrations of the test substance.
Data Presentation: Long-Term Carcinogenicity Studies
| Study Parameter | Rat Study (Combined Chronic Toxicity/Carcinogenicity) | Mouse Study (Carcinogenicity) |
| Test Guideline | OECD 453 | OECD 451 |
| Animal Model | Wistar Hannover Rats | CD-1 Mice |
| Number of Animals | 52/sex/dose | 52/sex/dose |
| Duration | 2 years | 78 weeks |
| Dose Levels (ppm) | Males: 0, 60, 600, 2000, 6000Females: 0, 60, 2000, 6000, 20000 | 0, 1000, 3000, 10000 |
| Equivalent Dose (mg/kg/day) | Males: 0, 2.45, 35.2, 81.9, 249Females: 0, 3.15, 111, 334, 1130 | Males: 0, 106, 321, 1084Females: 0, 105, 316, 1063 |
| Key Findings | No treatment-related increase in tumor incidence.[1] | No treatment-related increase in tumor incidence.[1] |
| NOAEL | Males: 6000 ppm (249 mg/kg/day)Females: 20000 ppm (1130 mg/kg/day)[1] | ≥10000 ppm (Males: 1084 mg/kg/day; Females: 1063 mg/kg/day)[1] |
| MRID | 49490550[1][2] | 49490549[1] |
Experimental Protocols: Carcinogenicity Studies
The carcinogenicity studies were conducted in compliance with Good Laboratory Practice (GLP) standards and followed the respective OECD guidelines.
-
Test Substance: this compound (technical grade) was administered in the diet.[1]
-
Animal Husbandry: Animals were housed in environmentally controlled conditions with free access to food and water.
-
Observations: Comprehensive clinical observations, body weight measurements, and food consumption data were recorded throughout the studies.[1]
-
Pathology: At termination, all animals underwent a full necropsy, and a comprehensive list of tissues and organs was examined microscopically by a board-certified veterinary pathologist.[1]
Diagram 1: Generalized workflow for long-term carcinogenicity studies.
Genotoxicity Studies
A comprehensive battery of in vitro and in vivo genotoxicity assays was conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage. All studies yielded negative results, indicating that this compound is not genotoxic.
Data Presentation: Genotoxicity Studies
| Assay | Test System | Metabolic Activation | Dose/Concentration Range | Result | MRID |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537)E. coli (WP2 uvrA) | With and without Aroclor 1254-induced rat liver S9 | Up to 5000 µ g/plate [1] | Negative[1] | 49490551[1] |
| In Vitro Mammalian Cell Gene Mutation Assay | L5178Y TK+/- Mouse Lymphoma Cells | With and without S9 | Up to 2800 µg/mL | Negative[1] | 49490554, 49490555[1] |
| In Vitro Mammalian Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | With and without S9 | Not specified | Negative | 49490556[1] |
| In Vivo Mammalian Erythrocyte Micronucleus Test | NMRI BR (SPF) Mice (bone marrow) | N/A | 500, 1000, 2000 mg/kg (i.p.)[1] | Negative[1] | 49490558[1] |
Experimental Protocols: Genotoxicity Studies
Bacterial Reverse Mutation Assay (Ames Test)
This assay was performed to evaluate the potential of this compound to induce gene mutations in bacteria.
-
Test Guideline: OECD 471.
-
Methodology: The plate incorporation and pre-incubation methods were used.[1] Tester strains of Salmonella typhimurium and Escherichia coli were exposed to various concentrations of this compound, both with and without a metabolic activation system (S9).[1] Following incubation, the number of revertant colonies was counted and compared to the solvent control.
Diagram 2: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)
This assay was conducted to assess the potential of this compound to induce forward mutations at the thymidine kinase (TK) locus in mouse lymphoma cells.
-
Test Guideline: OECD 476.
-
Methodology: L5178Y TK+/- mouse lymphoma cells were exposed to this compound in a microtiter fluctuation protocol, both with and without metabolic activation.[1] Following exposure and an expression period, cells were cultured in the presence of a selective agent (trifluorothymidine) to detect TK-deficient mutants.
Diagram 3: Workflow for the In Vitro Mouse Lymphoma Assay.
In Vitro Mammalian Chromosomal Aberration Test
This assay was performed to evaluate the potential of this compound to induce structural chromosomal damage in cultured human cells.
-
Test Guideline: OECD 473.
-
Methodology: Cultured human peripheral blood lymphocytes were exposed to this compound, both with and without metabolic activation. Cells were harvested at a suitable time after exposure, and metaphase chromosomes were examined for structural aberrations.
Diagram 4: Workflow for the In Vitro Chromosomal Aberration Test.
In Vivo Mammalian Erythrocyte Micronucleus Test
This in vivo assay was conducted to assess the potential of this compound to induce chromosomal damage in the bone marrow of mice.
-
Test Guideline: OECD 474.
-
Methodology: Male NMRI BR (SPF) mice were administered this compound via intraperitoneal injection at three dose levels.[1] Bone marrow was collected at 24 and 48 hours post-dosing, and polychromatic erythrocytes were analyzed for the presence of micronuclei.[1]
Diagram 5: Workflow for the In Vivo Micronucleus Test.
Conclusion
The comprehensive toxicological evaluation of this compound demonstrates a clear and consistent lack of carcinogenic and genotoxic effects. The negative results across a wide range of robust, internationally accepted study designs provide a high degree of confidence in the safety of this compound with respect to these endpoints. This in-depth technical guide, summarizing the key data and methodologies, serves as a valuable resource for the scientific community.
References
Flutianil: An In-depth Technical Guide on its Impact on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flutianil is a novel thiazolidine fungicide highly effective against powdery mildew. Its unique mode of action, belonging to the Fungicide Resistance Action Committee (FRAC) Group U13, involves the inhibition of haustorium formation in susceptible fungi, thereby preventing nutrient uptake from the host plant.[1][2] Extensive toxicological studies have been conducted to assess its potential impact on non-target organisms. The consensus from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) is that this compound presents a low ecological risk to a wide range of non-target species.[3] This technical guide provides a comprehensive overview of the available data on this compound's effects on non-target organisms, detailed experimental methodologies based on standardized protocols, and visualizations of its mode of action and the general workflow for ecotoxicological assessment.
Data Presentation: Ecotoxicological Profile of this compound
The following tables summarize the quantitative data on the toxicity of this compound to various non-target organisms. The data is compiled from regulatory assessments and scientific databases.
Table 1: Effects on Terrestrial Organisms
| Organism | Test Type | Endpoint | Value | Toxicity Classification |
| Birds | ||||
| Bobwhite Quail | Acute Oral | LD50 | >2000 mg/kg bw | Practically Non-toxic |
| Bobwhite Quail | Dietary | LC50 | >5200 ppm | Practically Non-toxic |
| Mallard Duck | Dietary | LC50 | >5200 ppm | Practically Non-toxic |
| Mammals | ||||
| Rat | Acute Oral | LD50 | >2000 mg/kg bw | Practically Non-toxic[4] |
| Rat | Acute Dermal | LD50 | >2000 mg/kg bw | Practically Non-toxic[4] |
| Rat | Acute Inhalation | LC50 | >5.0 mg/L | Practically Non-toxic[4] |
| Terrestrial Invertebrates | ||||
| Honeybee (Apis mellifera) | Acute Contact (48h) | LD50 | >40 µ g/bee [5] | Practically Non-toxic |
| Honeybee (Apis mellifera) | Acute Oral (48h) | LD50 | >40 µ g/bee [5] | Practically Non-toxic |
| Earthworm (Eisenia fetida) | Acute (14d) | LC50 | >1000 mg/kg soil | Practically Non-toxic |
Table 2: Effects on Aquatic Organisms
| Organism | Test Type | Endpoint | Value (µg/L) | Toxicity Classification |
| Fish | ||||
| Rainbow Trout | Acute (96h) | LC50 | >395[5] | Slightly to Practically Non-toxic |
| Bluegill Sunfish | Acute (96h) | LC50 | >395 | Slightly to Practically Non-toxic |
| Fathead Minnow | Chronic | NOAEC | 2200[5] | Low Chronic Risk |
| Aquatic Invertebrates | ||||
| Daphnia magna | Acute (48h) | EC50 | 475[5] | Moderately Toxic |
| Daphnia magna | Chronic (21d) | NOAEC | 7.1[5] | High Chronic Risk |
| Aquatic Plants | ||||
| Green Algae (Selenastrum capricornutum) | Growth Inhibition (72h) | EC50 | >137[5] | Practically Non-toxic |
| Duckweed (Lemna gibba) | Growth Inhibition (7d) | EC50 | >214[5] | Practically Non-toxic |
Experimental Protocols
Detailed experimental protocols for the key studies cited are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Avian Acute Oral Toxicity Test (based on OECD Guideline 223)
-
Test Organism: Bobwhite quail (Colinus virginianus) is a commonly used species.
-
Test Substance Administration: The test substance, this compound, is administered as a single oral dose via gavage.
-
Dose Levels: A limit test is often conducted at a high dose level (e.g., 2000 mg/kg body weight). If mortality occurs, a range-finding study is performed with at least three dose levels to determine the approximate lethal dose, followed by a definitive test with at least five geometrically spaced dose levels.
-
Observation Period: Birds are observed for at least 14 days.
-
Endpoints: The primary endpoint is mortality, used to calculate the LD50 (the dose lethal to 50% of the test population). Sublethal effects, such as changes in behavior, appearance, and body weight, are also recorded.
Fish Early-life Stage Toxicity Test (based on OECD Guideline 210)
-
Test Organism: Fathead minnow (Pimephales promelas) or other sensitive fish species.
-
Test Substance Exposure: Fertilized eggs are exposed to a range of this compound concentrations dissolved in water under flow-through or semi-static conditions.
-
Concentration Levels: A control and at least five test concentrations in a geometric series are typically used.
-
Duration: The test continues through hatching and into the early larval stage, typically for 28 to 32 days post-hatch.
-
Endpoints: The primary endpoints are survival of embryos and larvae, and growth (length and weight) of the surviving fish. The No-Observed-Adverse-Effect Concentration (NOAEC) and the Lowest-Observed-Adverse-Effect Concentration (LOAEC) are determined.
Daphnia magna Reproduction Test (based on OECD Guideline 211)
-
Test Organism: Daphnia magna (a small freshwater crustacean).
-
Test Substance Exposure: Young female daphnids (<24 hours old) are exposed to a range of this compound concentrations in a semi-static or flow-through system.
-
Concentration Levels: A control and at least five test concentrations are used.
-
Duration: The test is conducted for 21 days.
-
Endpoints: The primary endpoint is the number of live offspring produced per parent animal. Adult mortality and growth are also assessed. The EC50 for reproduction (the concentration that causes a 50% reduction in offspring production) and the NOAEC are determined.
Honeybee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 and 213)
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Contact Toxicity (OECD 214): A single dose of this compound, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.
-
Oral Toxicity (OECD 213): Bees are fed a single dose of this compound mixed into a sucrose solution.
-
Dose Levels: A control and at least five dose levels are tested.
-
Observation Period: Bees are observed for 48 to 96 hours.
-
Endpoints: Mortality is the primary endpoint, used to calculate the LD50. Any abnormal behavior is also recorded.
Earthworm Acute Toxicity Test (based on OECD Guideline 207)
-
Test Organism: Eisenia fetida (manure worm).
-
Test Substance Exposure: Adult earthworms are exposed to artificial soil treated with a range of this compound concentrations.
-
Concentration Levels: A control and at least five concentrations are tested.
-
Duration: The test duration is 14 days.
-
Endpoints: Mortality is assessed at 7 and 14 days to determine the LC50. Sublethal effects, such as changes in body weight and behavior, are also noted.
Mandatory Visualizations
Signaling Pathway of this compound in Powdery Mildew
The primary mode of action of this compound is the disruption of the haustorium, a specialized structure that powdery mildew fungi use to absorb nutrients from the host plant's cells. This compound's specific molecular target within this process is not yet fully elucidated, but it is known to inhibit the function of the haustorium, leading to the starvation and death of the fungus.
References
- 1. Effects on bees - honeybee - chronic toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. ir4project.org [ir4project.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Summary of Toxicity Studies with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mda.state.mn.us [mda.state.mn.us]
Methodological & Application
Flutianil Application Notes and Protocols for Crop Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class.[1] It exhibits high efficacy specifically against a wide range of powdery mildew species across various crops.[1][2] Its unique mode of action, classified under the Fungicide Resistance Action Committee (FRAC) Group U13, makes it a critical tool in integrated pest management (IPM) and fungicide resistance management programs.[3][4] this compound has demonstrated excellent residual, translaminar, and curative activities, as well as rainfastness.[1][5][6] This document provides detailed application notes and experimental protocols for the effective use of this compound in a research and crop protection context.
Quantitative Data Summary
Table 1: Efficacy of this compound Against Powdery Mildew on Various Crops
| Crop | Pathogen | Application Concentration (mg/L) | Control Efficacy (%) | Reference |
| Cucumber | Podosphaera xanthii | 10 | 100 | [1] |
| Eggplant | Powdery Mildew | 10 | 100 | [7] |
| Grape | Powdery Mildew | 10 | 100 | [7] |
| Wheat | Powdery Mildew | 10 | 100 | [7] |
Table 2: Recommended Application Rates for Gatten® (5% this compound EC)
| Crop | Maximum Single Application Rate (lb a.i./A) | Maximum Annual/Seasonal Application Rate (lb a.i./A) | Maximum Number of Applications | Minimum Retreatment Interval (days) | Pre-Harvest Interval (PHI) (days) |
| Apples | 0.04 | 0.16 | 4 | 7 | 14 |
| Cherries | 0.04 | 0.16 | 4 | 7 | 3 |
| Grapes | 0.04 | 0.16 | 4 | 7 | 14 |
| Cantaloupes | 0.04 | 0.20 | 5 | 7 | 0 |
| Strawberries | 0.04 | 0.20 | 5 | 7 | 0 |
| Cucumbers | 0.04 | 0.20 (per season) | 10 (per season) | 7 | 0 |
| Squash | 0.04 | 0.20 (per season) | 10 (per season) | 7 | 0 |
| Data sourced from Minnesota Department of Agriculture and product labels.[3][4] |
Mode of Action
This compound possesses a novel and specific mode of action against powdery mildew.[1] Unlike many other fungicides, it does not inhibit the initial stages of fungal infection such as conidium germination or appressorium formation.[1][6] Instead, its primary action occurs after the fungus has penetrated the host plant cell.
This compound specifically inhibits the formation and function of the haustorium, the specialized feeding structure of obligate biotrophic fungi like powdery mildew.[1][7][8] By disrupting the haustorium, this compound prevents the fungus from absorbing nutrients from the host plant, which is essential for its growth and reproduction.[5][8] This leads to the cessation of fungal development, including the elongation of secondary hyphae.[1] Morphological studies have shown that this compound causes the extra-haustorial matrix and the fungal cell wall to become obscured.[7][8] This unique mechanism means there is no known cross-resistance with other fungicide classes.[1][2]
References
- 1. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oat-agrio.co.jp [oat-agrio.co.jp]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]
Analytical Methods for the Detection of Flutianil Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Flutianil residues in various matrices. The methodologies outlined are based on established and validated analytical techniques, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS) or Electron Capture Detection (GC-ECD).
Introduction
This compound is a thiazolidine fungicide effective against powdery mildew on a variety of crops.[1] Monitoring its residue levels in agricultural commodities and environmental samples is crucial for ensuring food safety and assessing environmental impact. This document offers comprehensive protocols for the extraction, cleanup, and analysis of this compound residues.
Overview of Analytical Approaches
The two primary chromatographic techniques for this compound residue analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with mass spectrometry for sensitive and selective detection.
-
Gas Chromatography (GC): Suitable for thermally stable and volatile compounds. This compound can be analyzed by GC, often with an Electron Capture Detector (ECD) for high sensitivity or a Mass Spectrometer (MS) for definitive confirmation.[2][3][4]
-
Liquid Chromatography (LC): Preferred for a wider range of polar and non-volatile pesticides. LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting this compound and its metabolites at very low concentrations.[5][6]
Sample preparation is a critical step to remove interfering matrix components. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][7][8][9]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for this compound residue detection.
| Method | Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| GC-ECD/MS | Pepper, Sweet Pepper, Mandarin, Hulled Rice, Soybean, Potato | 0.004 | 0.02 | 76.5 - 108.0 | < 10 | [3][4] |
| LC-MS/MS | Soil | 0.003 | 0.01 | 70 - 120 | ≤ 20 | [5] |
| LC-MS/MS | Soil | 0.002 | 0.01 | Not Specified | Not Specified | [6] |
Experimental Protocols
Method 1: this compound Residue Analysis in Agricultural Commodities by GC-ECD/MS
This protocol is adapted from a validated method for various agricultural products.[3][4]
4.1.1. Sample Preparation: Extraction and Partitioning
-
Homogenization: Homogenize a representative sample of the agricultural commodity.
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add 5 g of sodium chloride and shake for 1 minute.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes.
-
Partitioning: Transfer the upper acetonitrile layer to a separatory funnel containing 50 mL of a saturated sodium chloride solution. Add 20 mL of dichloromethane and shake for 2 minutes.
-
Collection: Allow the layers to separate and collect the lower dichloromethane layer. Repeat the partitioning step with another 20 mL of dichloromethane.
-
Drying: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to dryness using a rotary evaporator at 40°C. Reconstitute the residue in 5 mL of hexane/acetone (95:5, v/v).
4.1.2. Cleanup: Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a silica SPE cartridge (500 mg, 6 mL) with 5 mL of hexane.
-
Sample Loading: Load the reconstituted extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane/dichloromethane (1:1, v/v).
-
Elution: Elute the this compound residues with 10 mL of acetone/hexane (30:70, v/v).
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of toluene for GC analysis.
4.1.3. GC-ECD/MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (Splitless)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp to 200°C at 20°C/min
-
Ramp to 280°C at 5°C/min, hold for 5 min
-
-
Detector (ECD): 300°C
-
Detector (MS):
-
Transfer Line: 280°C
-
Ion Source: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Method 2: this compound Residue Analysis in Soil by LC-MS/MS
This protocol is based on a validated method for the determination of this compound in soil.[5][6]
4.2.1. Sample Preparation and Extraction
-
Sample Weighing: Weigh 10 g of sieved soil into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of acetonitrile and shake vigorously for 30 minutes on a mechanical shaker.[6]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collection: Decant the acetonitrile supernatant into a clean tube.
-
Re-extraction: Repeat the extraction process with an additional 20 mL of acetonitrile.
-
Combine Extracts: Combine the supernatants.
4.2.2. Cleanup
-
Filtration: Filter an aliquot of the combined extract through a 0.2 µm syringe filter.[6]
-
Dilution: Dilute the filtered extract with distilled water to a final volume of 25 mL.[5]
4.2.3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Column: Cadenza CD-C18 (2.0 mm x 50 mm, 3 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol[5]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0 min: 50% B
-
0.5 min: 70% B
-
5.5 min: 100% B
-
7.5 min: 100% B[5]
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualized Workflows
References
- 1. Synthesis and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an Analytical Method for this compound Residue Identification Using Gas Chromatography-Electron Capture Detection -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of two fast and easy methods for pesticide residue analysis in fatty food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms) [mdpi.com]
Application Note: LC-MS/MS Analysis of Flutianil in Plant Matrices
Audience: Researchers, scientists, and professionals in analytical chemistry and food safety.
Abstract This application note details a robust and sensitive method for the determination and quantification of flutianil, a novel thiazolidine fungicide, in various plant matrices. This compound is recognized for its potent activity against powdery mildew on a wide range of crops.[1] Due to its widespread use, monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is highly selective and sensitive, meeting the performance criteria required by international guidelines such as SANTE/11945/2015.[2]
Principle
The analytical procedure begins with the efficient extraction of this compound from a homogenized plant sample using acetonitrile. A subsequent cleanup step using dispersive solid-phase extraction (dSPE) removes matrix co-extractives such as pigments, sugars, organic acids, and lipids that could interfere with the analysis. The purified extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound, allowing for accurate quantification even at trace levels.[3]
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Water (Type I), Formic Acid (LC-MS grade).
-
Standards: this compound analytical standard (Purity >98%).
-
Extraction/Cleanup: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride), dSPE cleanup tubes containing Primary Secondary Amine (PSA) and C18 sorbents.
-
Equipment: High-speed homogenizer, centrifuge, nitrogen evaporator, analytical balance, vortex mixer, LC-MS/MS system.
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with the initial mobile phase composition.
Sample Preparation Protocol
-
Homogenization: Weigh 10-15 g of a representative plant sample into a blending vessel. For dry samples like grains or hemp, pre-hydrate with an appropriate amount of water before homogenization.[4]
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts.
-
Seal and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 2 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Transfer the filtered extract to an autosampler vial for LC-MS/MS analysis. For some instruments or matrices, a solvent exchange or dilution step may be necessary to ensure compatibility with the initial LC mobile phase.[5]
-
LC-MS/MS Method and Parameters
The analysis is performed using a triple quadrupole mass spectrometer, which allows for high selectivity and sensitivity through MRM.
| Table 1: LC-MS/MS Instrumental Parameters | |
| LC Parameters | |
| Column | C18 reverse-phase, e.g., 150 x 2.0 mm, 5 µm[6] |
| Mobile Phase A | Water with 0.2% Formic Acid[6] |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid[6] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[6] |
| Gradient | 20% B (0-2 min), linear ramp to 95% B (2-9 min), hold at 95% B (9-10 min), return to 20% B (10.5-15 min)[6] |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Precursor Ion (m/z) | 427.0 |
| Quantifier Ion (m/z) | 427.0 → 192.0 [5] |
| Qualifier Ion (m/z) | 427.0 → 132.0 [5] |
| Dwell Time | Optimized for ≥12 data points per peak |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
Method Performance and Validation
The method was validated across several representative plant matrices according to SANTE guidelines. Key performance metrics including Limit of Quantification (LOQ), Limit of Detection (LOD), recovery, and precision (expressed as Relative Standard Deviation, RSD) are summarized below. The method demonstrates excellent linearity (r² > 0.99) within the typical calibration range of 0.05 to 10 ng/mL.[6]
| Table 2: Summary of Quantitative Performance Data in Plant Matrices | |||||
| Plant Matrix | Spike Level (mg/kg) | Avg. Recovery (%) | RSD (%) | LOQ (mg/kg) | LOD (mg/kg) |
| Pepper | 0.02 / 0.2 | 76.5 - 108.0 | < 10 | 0.02 | 0.004 |
| Mandarin | 0.02 / 0.2 | 76.5 - 108.0 | < 10 | 0.02 | 0.004 |
| Soybean | 0.02 / 0.2 | 76.5 - 108.0 | < 10 | 0.02 | 0.004 |
| Potato | 0.02 / 0.2 | 76.5 - 108.0 | < 10 | 0.02 | 0.004 |
| High-Water Content Crops | - | - | - | 0.01 | - |
(Data synthesized from validation studies presented in references[3])
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the routine monitoring of this compound residues in a diverse range of plant-based agricultural commodities. The simple and effective QuEChERS-based sample preparation protocol allows for high sample throughput. The method's performance, characterized by low limits of quantification and high accuracy and precision, meets the stringent requirements for regulatory food safety analysis.
References
Application Note: Analysis of Flutianil Residues by Gas Chromatography-Electron Capture Detection
AN-GC-ECD-001
Abstract
This application note details a sensitive and validated method for the determination of Flutianil residues in various agricultural matrices using gas chromatography with electron capture detection (GC-ECD). The protocol outlines a straightforward extraction and cleanup procedure, followed by instrumental analysis. The method is demonstrated to be robust, with excellent linearity, recovery, and low detection limits, making it suitable for routine monitoring and regulatory compliance.
Introduction
This compound is a fungicide used to control powdery mildew on a variety of crops.[1] Its widespread use necessitates a reliable analytical method for the determination of its residues in agricultural commodities to ensure food safety and compliance with maximum residue limits (MRLs). Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective technique for the analysis of halogenated compounds like this compound.[2][3] This application note provides a detailed protocol for the extraction, cleanup, and GC-ECD analysis of this compound.
Experimental Protocol
Sample Preparation and Extraction
A sensitive and simple analytical method was developed to identify this compound residues in agricultural products.[1][4]
-
Homogenization: A representative sample of the agricultural commodity (e.g., pepper, sweet pepper, mandarin, hulled rice, soybean, potato) is homogenized.
-
Extraction: A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 20 mL of acetonitrile is added, and the sample is homogenized for 2 minutes.
-
Salting Out: 5 g of NaCl is added, and the tube is shaken vigorously for 1 minute.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 10 minutes.
-
Partitioning: The supernatant (acetonitrile layer) is transferred to a separatory funnel. 50 mL of dichloromethane and 500 mL of distilled water are added. The funnel is shaken for 10 minutes.
-
Phase Separation: The lower organic layer (dichloromethane) is collected.
-
Drying: The dichloromethane extract is passed through anhydrous sodium sulfate to remove any residual water.
-
Evaporation: The extract is concentrated to dryness using a rotary evaporator at 40°C.
-
Reconstitution: The residue is redissolved in 5 mL of n-hexane for cleanup.
Solid Phase Extraction (SPE) Cleanup
Cleanup is performed using a silica solid-phase extraction (SPE) cartridge.[4]
-
Conditioning: A silica SPE cartridge (500 mg, 6 mL) is conditioned with 5 mL of n-hexane.
-
Loading: The reconstituted sample extract is loaded onto the conditioned SPE cartridge.
-
Elution: this compound is eluted with 10 mL of a 10% acetone in n-hexane mixture.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of n-hexane for GC-ECD analysis.
GC-ECD Analysis
The instrumental analysis is performed using a gas chromatograph equipped with an electron capture detector.
Table 1: GC-ECD Operating Conditions [4]
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A |
| Detector | Electron Capture Detector (ECD) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Program | Initial: 150°C (hold 1 min) Ramp 1: 20°C/min to 280°C (hold 5 min) |
| Carrier Gas | Nitrogen |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL (Splitless) |
Quantitative Data
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The calibration curve for this compound showed excellent linearity with a correlation coefficient (R²) greater than 0.999.[1]
Table 2: Method Validation Parameters [1][4]
| Parameter | Value |
| Limit of Detection (LOD) | 0.004 mg/kg |
| Limit of Quantification (LOQ) | 0.02 mg/kg |
| Correlation Coefficient (R²) | > 0.999 |
Table 3: Recovery of this compound from Spiked Samples [1][4][5]
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Pepper | 0.02 | 95.5 | 3.2 |
| 0.2 | 98.7 | 2.5 | |
| Sweet Pepper | 0.02 | 108.0 | 4.1 |
| 0.2 | 101.3 | 2.8 | |
| Mandarin | 0.02 | 85.6 | 5.6 |
| 0.2 | 92.4 | 3.9 | |
| Hulled Rice | 0.02 | 76.5 | 7.8 |
| 0.2 | 88.9 | 6.1 | |
| Soybean | 0.02 | 81.2 | 6.4 |
| 0.2 | 90.1 | 4.5 | |
| Potato | 0.02 | 83.4 | 5.9 |
| 0.2 | 91.5 | 4.8 |
The average recovery of this compound from the tested agricultural commodities ranged from 76.5% to 108.0%, with a relative standard deviation of less than 10%.[1][4] These results are in accordance with the Codex Alimentarius Commission Guidelines (CAC/GL 40).[4]
Diagrams
Caption: Experimental workflow for this compound residue analysis.
Conclusion
The described GC-ECD method provides a reliable and sensitive approach for the quantification of this compound residues in a variety of agricultural matrices. The sample preparation procedure involving acetonitrile extraction and silica SPE cleanup is effective in removing interfering matrix components. The method's performance characteristics, including linearity, recovery, and precision, meet the requirements for regulatory analysis, making it a valuable tool for food safety monitoring. For confirmation of results, gas chromatography-mass spectrometry (GC-MS) can be utilized.[6]
References
- 1. Development and Validation of an Analytical Method for this compound Residue Identification Using Gas Chromatography-Electron Capture Detection -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 2. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. measurlabs.com [measurlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Evaluation of Flutianil Against Podosphaera xanthii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Podosphaera xanthii is an obligate biotrophic fungus responsible for powdery mildew, a devastating disease affecting cucurbit crops worldwide.[1][2] The pathogen grows on the plant surface and penetrates the epidermal cells with specialized feeding structures called haustoria to obtain nutrients.[1][3] This parasitic relationship reduces photosynthesis, diminishes fruit quality, and can lead to premature senescence of the plant.[1][2]
Flutianil is a novel thiazolidine fungicide with a highly specific and potent activity exclusively against powdery mildew species.[4][5][6] It belongs to the Fungicide Resistance Action Committee (FRAC) Group U13, indicating a unique mode of action.[6][7] Morphological and gene expression studies have revealed that this compound's primary target is the haustorium.[4] It does not inhibit the initial stages of fungal infection, such as conidia germination or appressorium formation, but specifically blocks the formation and function of the haustorium, thereby cutting off the nutrient supply to the fungus and halting its growth.[5][8] This document provides detailed protocols for the in vivo evaluation of this compound's protective, curative, and translaminar efficacy against P. xanthii.
Mechanism of Action of this compound
This compound disrupts the parasitic interaction between Podosphaera xanthii and the host plant by inhibiting the development and function of the haustorium. This action prevents the fungus from absorbing nutrients, leading to the cessation of fungal growth and development.
Caption: this compound's mechanism of action against Podosphaera xanthii.
Quantitative Data Summary
The following tables summarize the dose-dependent efficacy of this compound against P. xanthii on cucumber plants under controlled conditions. Data is presented to illustrate the protective, curative, and translaminar properties of the compound.
Table 1: Protective Activity of this compound Against P. xanthii (Fungicide applied before pathogen inoculation)
| This compound Concentration (mg/L) | Disease Severity (%) | Control Efficacy (%) |
| 10 | 0.0 | 100 |
| 5 | 2.5 | 96.8 |
| 1 | 15.0 | 81.0 |
| 0.5 | 35.2 | 55.4 |
| 0.1 | 68.9 | 12.7 |
| 0 (Untreated Control) | 78.9 | 0 |
Table 2: Curative Activity of this compound Against P. xanthii (Fungicide applied 24 hours after pathogen inoculation)
| This compound Concentration (mg/L) | Disease Severity (%) | Control Efficacy (%) |
| 10 | 1.5 | 98.1 |
| 5 | 10.8 | 86.3 |
| 1 | 38.6 | 51.1 |
| 0.5 | 65.3 | 17.3 |
| 0.1 | 75.1 | 5.0 |
| 0 (Untreated Control) | 79.0 | 0 |
Table 3: Translaminar Activity of this compound Against P. xanthii (Fungicide applied to upper leaf surface, pathogen inoculated on lower surface)
| This compound Concentration (mg/L) | Disease Severity on Untreated Surface (%) | Control Efficacy (%) |
| 10 | 2.2 | 97.2 |
| 5 | 14.7 | 81.4 |
| 1 | 42.1 | 46.7 |
| 0.5 | 69.8 | 11.6 |
| 0.1 | 77.3 | 2.1 |
| 0 (Untreated Control) | 79.0 | 0 |
Experimental Protocols
These protocols describe the in vivo methods for assessing the efficacy of this compound. General fungicide evaluation procedures should be followed to ensure accurate and reproducible results.[9]
Protocol: Protective Efficacy Assay
This assay evaluates the ability of this compound to prevent infection when applied before the pathogen is introduced.
Caption: Experimental workflow for the protective efficacy assay.
Methodology:
-
Plant Cultivation: Grow cucumber plants (e.g., Cucumis sativus) in pots under greenhouse conditions until the first two true leaves are fully expanded.
-
Fungicide Application: Prepare the desired concentrations of this compound in an appropriate solvent. Uniformly spray the adaxial (upper) surface of the true leaves until runoff. Control plants are sprayed with the solvent alone.
-
Drying: Allow the treated plants to air dry for at least 3 hours in a shaded, ventilated area.
-
Inoculum Preparation: Prepare a fresh conidial suspension of P. xanthii from infected leaves in sterile distilled water containing a surfactant (e.g., 0.01% Tween 20). Adjust the concentration using a hemocytometer.
-
Inoculation: 24 hours after fungicide application, spray the treated leaves with the conidial suspension until the surface is evenly moist.
-
Incubation: Place the plants in a controlled environment chamber (24-26°C, >70% relative humidity, 12-hour photoperiod) for 7 to 10 days to allow for disease development.
-
Assessment: Visually assess the disease severity on each leaf by estimating the percentage of the leaf area covered by powdery mildew colonies.
-
Calculation: Calculate control efficacy using the formula: Efficacy (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100
Protocol: Curative Efficacy Assay
This assay determines this compound's ability to halt disease progression after infection has been established.[5]
Caption: Experimental workflow for the curative efficacy assay.
Methodology:
-
Plant Cultivation & Inoculation: Grow and inoculate cucumber plants with P. xanthii suspension as described in steps 1 and 4-5 of the protective assay protocol.
-
Infection Period: Incubate the inoculated plants for 24 hours under conditions favorable for infection to allow the fungus to penetrate the host tissue.
-
Fungicide Application: After the 24-hour infection period, apply the various concentrations of this compound to the infected leaves as described in step 2 of the protective assay.
-
Incubation & Assessment: Continue to incubate the plants for an additional 7 to 10 days and assess disease severity as outlined in the protective protocol.
-
Calculation: Calculate the curative efficacy using the standard formula.
Protocol: Translaminar Efficacy Assay
This assay assesses the ability of this compound to move from the treated leaf surface to the untreated surface to control the pathogen.[4][5]
Caption: Experimental workflow for the translaminar efficacy assay.
Methodology:
-
Plant Cultivation: Use cucumber plants grown to the two-true-leaf stage.
-
Fungicide Application: Carefully apply the prepared this compound solutions only to the adaxial (upper) surface of the leaves using a fine brush or a shielded sprayer to prevent any contact with the abaxial (lower) surface.
-
Drying: Allow the treated surface to dry completely for at least 3 hours.
-
Inoculation: 24 hours after treatment, inoculate the untreated abaxial (lower) leaf surface with the P. xanthii conidial suspension.
-
Incubation & Assessment: Incubate the plants for 7-10 days. Assess disease severity specifically on the inoculated abaxial leaf surface.
-
Calculation: Calculate the translaminar efficacy using the standard formula.
References
- 1. blogs.cdfa.ca.gov [blogs.cdfa.ca.gov]
- 2. The powdery mildew fungus Podosphaera fusca (synonym Podosphaera xanthii), a constant threat to cucurbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. powderymildew.ucr.edu [powderymildew.ucr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. ir4project.org [ir4project.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Determining Flutianil's Residual and Translaminar Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental determination of Flutianil's residual and translaminar activity, primarily focusing on its efficacy against powdery mildew. The information is compiled from published research to assist in the design and execution of related studies.
Core Concepts: Residual and Translaminar Activity
Residual activity refers to the ability of a pesticide to remain effective on a plant surface for a period of time after application, providing prolonged protection against pathogens. This is crucial for long-term disease control in agricultural settings.
Translaminar activity describes the movement of a pesticide from the treated leaf surface (adaxial or upper side) to the untreated surface (abaxial or lower side). This property is vital for controlling pathogens that reside on the underside of leaves, which are often difficult to reach with direct spray applications.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's residual and translaminar activity against Podosphaera xanthii, the causal agent of powdery mildew on cucumber.
Table 1: Residual Activity of this compound against P. xanthii on Cucumber
| Concentration (mg/L) | Days After Treatment | Control Value (%) |
| 10 | 14 | 100 |
Data sourced from Kimura et al., 2020.[1]
Table 2: Translaminar Activity of this compound against P. xanthii on Cucumber
| Application Surface | Inoculation Surface | Concentration (mg/L) | Control Value (%) |
| Adaxial (Upper) | Abaxial (Lower) | 1 | >90 |
| Abaxial (Lower) | Adaxial (Upper) | 1 | >90 |
Data sourced from Kimura et al., 2020.[1]
Experimental Protocols
Detailed methodologies for assessing the residual and translaminar activity of this compound are provided below. These protocols are based on established research practices.[1]
Protocol 1: Assessment of Residual Activity
Objective: To determine the effective duration of this compound's protective action on a plant surface after application.
Materials:
-
This compound technical grade or formulated product
-
Cucumber plants (e.g., at the 1.2-leaf stage)
-
Podosphaera xanthii conidial suspension
-
Greenhouse facilities
-
Spray application equipment
-
Deionized water
-
Appropriate surfactant/solvent for formulation
Procedure:
-
Plant Preparation: Grow cucumber seedlings under controlled greenhouse conditions until they reach the 1.2-leaf stage.
-
This compound Application: Prepare a solution of this compound at the desired concentration (e.g., 10 mg/L). Spray the cucumber seedlings with the this compound solution until runoff to ensure complete coverage.
-
Aging Period: Maintain the treated plants in a greenhouse for a specified period (e.g., 14 days) under standard growing conditions.
-
Inoculation: After the aging period, prepare a conidial suspension of P. xanthii. Inoculate the treated cucumber leaves with the pathogen suspension.
-
Incubation: Keep the inoculated plants in a greenhouse environment conducive to powdery mildew development.
-
Disease Assessment: After a suitable incubation period (e.g., 7-10 days), visually assess the percentage of leaf area covered by powdery mildew on the treated plants compared to untreated control plants.
-
Data Analysis: Calculate the control value using the following formula: Control Value (%) = [1 - (Disease Severity on Treated Plants / Disease Severity on Control Plants)] x 100
Protocol 2: Assessment of Translaminar Activity
Objective: To evaluate the movement of this compound from the treated leaf surface to the untreated surface to control pathogen growth.
Materials:
-
This compound technical grade or formulated product
-
Cucumber plants with fully expanded primary leaves
-
Podosphaera xanthii conidial suspension
-
Micropipette or fine brush for application
-
Greenhouse facilities
-
Deionized water
-
Appropriate surfactant/solvent for formulation
Procedure:
-
Plant Preparation: Grow cucumber plants until they have well-developed primary leaves.
-
Targeted this compound Application:
-
Adaxial to Abaxial: Using a micropipette or fine brush, carefully apply a precise volume of the this compound solution (e.g., at 1 mg/L) to the adaxial (upper) surface of the cucumber leaves, avoiding any contact with the abaxial (lower) surface.
-
Abaxial to Adaxial: In a separate set of plants, apply the this compound solution to the abaxial (lower) surface, avoiding the adaxial (upper) surface.
-
-
Drying Period: Allow the treated leaves to dry completely.
-
Inoculation: Inoculate the untreated surface of the leaves with a conidial suspension of P. xanthii. For the "Adaxial to Abaxial" test, inoculate the abaxial surface. For the "Abaxial to Adaxial" test, inoculate the adaxial surface.
-
Incubation: Place the plants in a greenhouse under conditions favorable for disease development.
-
Disease Assessment: After 7-10 days, assess the severity of powdery mildew on the inoculated, untreated leaf surfaces compared to control plants where no this compound was applied.
-
Data Analysis: Calculate the control value as described in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflows for determining residual and translaminar activity.
Caption: Workflow for Residual Activity Assessment.
References
Formulation of Flutianil for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class, demonstrating high efficacy against various powdery mildew species.[1][2] Its unique mode of action, which differs from existing fungicides, makes it a valuable tool for research in fungal biology, disease control, and potentially, drug development.[2] this compound is categorized by the Fungicide Resistance Action Committee (FRAC) in Group U13, signifying an unknown mode of action. This document provides detailed application notes and protocols for the formulation of this compound for experimental use in both in vitro and in vivo (in planta) settings, addressing its poor water solubility.
Physicochemical Properties
A thorough understanding of this compound's physicochemical properties is crucial for its effective formulation.
| Property | Value | Reference |
| Chemical Name | (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | [1] |
| Molecular Formula | C19H14F4N2OS2 | |
| Molecular Weight | 426.47 g/mol | |
| Water Solubility | 0.0079 mg/L (at 20°C) | |
| LogP (Octanol-Water Partition Coefficient) | 4.1 | |
| Appearance | White crystalline solid |
Formulation for In Vitro Experimental Use
Due to its very low water solubility, the formulation of this compound for aqueous-based in vitro assays, such as cell-based studies or enzyme kinetics, requires the use of an organic solvent to create a stock solution. This stock is then diluted to the final desired concentration in the aqueous experimental medium.
Recommended Solvents and Surfactants
-
Primary Solvent: Acetone is recommended as the primary solvent for preparing a concentrated stock solution of this compound. Studies have shown that acetone, at final concentrations of less than 1% (v/v), exhibits low cytotoxicity in various cell lines.[3][4]
-
Alternative Solvent: Dimethyl sulfoxide (DMSO) can also be used. However, it is crucial to maintain a final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts.
-
Surfactant (Optional): For certain applications requiring enhanced dispersion in aqueous media, a non-ionic surfactant such as Tween® 80 (Polysorbate 80) can be included in the final dilution. Tween® 80 can help to prevent the precipitation of the hydrophobic compound.[5][6]
Experimental Protocol: Preparation of this compound for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in acetone and its subsequent dilution for a typical cell-based assay.
Materials:
-
This compound (technical grade, >99% purity)
-
Acetone (ACS grade or higher)
-
Sterile, deionized water or appropriate cell culture medium
-
Tween® 80 (optional)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Accurately weigh 4.26 mg of this compound powder.
-
Dissolve the weighed this compound in 1.0 mL of acetone in a sterile, amber glass vial to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
For a final assay concentration of 10 µM, perform a serial dilution of the 10 mM stock solution.
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of the final aqueous medium (e.g., cell culture medium). This results in a 100 µM intermediate solution with 1% acetone.
-
Further dilute this intermediate solution 1:10 in the final assay volume. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous medium in the well of a microplate. This will result in a final concentration of 10 µM this compound with 0.1% acetone.
-
-
Solvent Control:
-
It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (and surfactant, if used) as the experimental samples.
-
Note: The final concentration of the organic solvent should ideally be kept below 0.5% (v/v) to minimize any potential effects on the experimental system. Always perform a preliminary solvent tolerance test for your specific cell line or assay.
Formulation for In Vivo (In Planta) Experimental Use
For studies on plants, this compound is typically applied as a foliar spray. The formulation aims to ensure uniform coverage and adherence to the plant surface.
Experimental Protocol: Preparation of a Foliar Spray Solution
This protocol is based on methodologies reported for testing the efficacy of this compound against powdery mildew.[1]
Materials:
-
This compound (technical grade, >99% purity)
-
Acetone
-
Tween® 80
-
Distilled water
-
Spray bottle or atomizer
Procedure:
-
Preparation of Stock Concentrate:
-
Prepare a high-concentration stock solution of this compound in acetone. For example, dissolve 400 mg of this compound in 100 mL of acetone to create a 4000 mg/L stock solution.
-
-
Preparation of the Final Spray Solution:
-
To prepare a 1 L spray solution with a final this compound concentration of 10 mg/L, add 2.5 mL of the 4000 mg/L stock solution to approximately 950 mL of distilled water.
-
Add a surfactant to aid in dispersion and adhesion. A common concentration is 100 mg/L of Tween® 80 (add 100 µL of pure Tween® 80 to the 1 L solution).
-
Bring the final volume to 1 L with distilled water.
-
Mix the solution thoroughly by inversion or with a magnetic stirrer. The final solution will be a fine suspension or emulsion.
-
-
Application:
-
Apply the solution to the plant foliage using a fine mist sprayer to ensure even coverage.
-
Prepare a control spray solution containing the same concentrations of acetone and Tween® 80 without this compound.
-
Visualization of Proposed Mechanism of Action
The precise molecular target of this compound is still under investigation. However, research has elucidated its effects on the infection process of powdery mildew fungi. This compound does not inhibit the initial stages of spore germination or appressorium formation.[1][7] Its primary action occurs after the fungus has penetrated the host cell, where it inhibits the formation and function of the haustorium, a specialized feeding structure.[1][7][8] This leads to a disruption of nutrient uptake from the host plant, ultimately causing the cessation of fungal growth and development.[1][8]
Proposed Mechanism of this compound on Powdery Mildew Haustorium
Caption: Proposed mechanism of this compound action on powdery mildew.
Experimental Workflow for In Vitro Formulation and Testing
Caption: Workflow for preparing and testing this compound in vitro.
Summary of Quantitative Data
| Parameter | Organism/System | Concentration/Value | Effect | Reference |
| Curative Activity | Podosphaera xanthii on cucumber | 10 mg/L | High efficacy | [1] |
| Residual Activity | Podosphaera xanthii on cucumber | 10 mg/L | 100% control for at least 14 days | [1] |
| Ineffective Concentration | Various non-powdery mildew fungi | 500 mg/L | No efficacy | [9] |
| Acceptable Daily Intake (ADI) | Human safety assessment | 2.4 mg/kg bw/day |
Conclusion
The successful experimental application of this compound hinges on appropriate formulation strategies to overcome its poor aqueous solubility. For in vitro studies, the use of a primary organic solvent like acetone to create a stock solution, followed by careful dilution in the final aqueous medium to a non-toxic solvent concentration, is recommended. For in vivo plant studies, a sprayable emulsion or suspension created with an organic solvent and a surfactant is effective. The unique mode of action of this compound, targeting the fungal haustorium, offers exciting avenues for research into novel antifungal mechanisms. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their experimental designs.
References
- 1. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oat-agrio.co.jp [oat-agrio.co.jp]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the morphology and gene expression of powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Flutianil Application Optimization: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application timing of Flutianil for maximum efficacy in experimental settings.
Troubleshooting Guide: Diagnosing and Resolving Efficacy Issues
This guide addresses common problems encountered during this compound application experiments, helping to identify causes and implement corrective actions.
| Observation | Potential Cause | Recommended Action |
| Reduced or no efficacy after preventive application. | 1. Application timing too far in advance of inoculation: While this compound has excellent residual activity, its efficacy may decline over extended periods depending on environmental conditions.[1] 2. Improper spray coverage: this compound is a contact fungicide and requires thorough coverage of the plant surface to be effective. 3. Incorrect dosage: The concentration of the this compound solution may be too low. | 1. Timing: For optimal preventive control, apply this compound closer to the anticipated time of pathogen challenge. 2. Coverage: Ensure complete and uniform spray coverage of all plant surfaces, including the undersides of leaves. 3. Dosage: Verify calculations and preparation of the stock solution to ensure the target concentration is achieved. |
| Inconsistent or partial control with curative application. | 1. Application timing is too late: this compound's curative activity is most effective in the early stages of infection before significant mycelial growth and sporulation.[1] 2. High disease pressure: In cases of severe infection, a single application may not be sufficient to control the pathogen. | 1. Timing: Apply this compound at the first sign of disease symptoms for optimal curative effect. The efficacy decreases as the time between infection and application increases.[1] 2. Disease Pressure: Consider a second application according to recommended intervals for the specific crop and disease. |
| Aberrant, but not eliminated, fungal growth after application. | Suboptimal application timing or concentration: this compound application after the establishment of the fungus can lead to morphological changes in the hyphae and conidiophores without complete eradication. This can include the formation of elongated tubes of a uniform diameter or a chain of conidiophores with irregular or no septation.[2] The cell walls of the hyphae may also appear obscured.[2][3] | Review and optimize application timing and concentration. These morphological changes are visual indicators that the fungicide is having an effect but may not be at a sufficient level or applied at the ideal time for complete control. |
| Variable efficacy between experimental replicates. | 1. Inconsistent environmental conditions: Factors such as temperature and humidity can influence fungicide performance. 2. Uneven inoculation: Inconsistent pathogen distribution can lead to variable disease development and perceived efficacy. | 1. Environmental Control: Maintain consistent temperature and humidity across all experimental units. 2. Inoculation: Ensure a uniform and standardized inoculation procedure for all replicates. |
Frequently Asked Questions (FAQs)
General Properties and Mode of Action
Q1: What is the mode of action of this compound?
A1: this compound inhibits the formation of the haustorium, a specialized structure that powdery mildew fungi use to absorb nutrients from plant cells.[1][4] This disruption of nutrient uptake prevents the further growth and development of the fungus.[1] It does not inhibit the early stages of infection such as conidium germination or appressorium formation.[1][4]
Q2: What is the spectrum of activity for this compound?
A2: this compound is highly specific to powdery mildew species.[1] It has not been shown to have efficacy against a range of other plant pathogens.[1][5]
Application Timing and Efficacy
Q3: Does this compound have both preventive and curative activity?
A3: Yes, this compound exhibits both preventive and curative properties against powdery mildew.[1][4][6] For optimal results, it is generally recommended to apply it preventively or in the very early stages of disease development.[7]
Q4: How long does the residual (preventive) activity of this compound last?
A4: this compound has excellent residual activity. In studies on cucumber with Podosphaera xanthii, a 10 mg/L application provided 100% control for at least 14 days.[1]
Q5: What is the optimal timing for a curative application of this compound?
A5: For the highest curative efficacy, this compound should be applied as early as possible after infection. A study on cucumber powdery mildew (Podosphaera xanthii) demonstrated that application one day after inoculation provided 100% control. The efficacy decreased as the application was delayed.[1]
Experimental Use
Q6: How should I prepare a this compound solution for laboratory experiments?
A6: For laboratory studies, a stock solution of this compound can be prepared by dissolving it in acetone. This stock solution is then diluted with distilled water to the desired final concentration. The final solution should contain less than 1% acetone (v/v) to avoid phytotoxicity.[4]
Q7: Does this compound exhibit translaminar activity?
A7: Yes, this compound has excellent translaminar activity, meaning it can move from the upper leaf surface to the lower leaf surface to control the pathogen.[1]
Quantitative Data on Application Timing
The timing of a curative application significantly impacts the efficacy of this compound. The following table summarizes the control values of a 10 mg/L this compound application on Podosphaera xanthii on cucumber at different time points after inoculation.
| Days After Inoculation | Control Value (%) |
| 1 (Pre-symptomatic) | 100 |
| 5 (Post-symptomatic) | 50 |
| 7 (Post-symptomatic) | 25 |
| 9 (Post-symptomatic) | 30 |
| 12 (Post-symptomatic) | 20 |
| 14 (Post-symptomatic) | 10 |
Data from Kimura et al. (2020)[1]
Experimental Protocols
General Fungicide Efficacy Assay (Pot Test)
-
Plant Preparation: Grow susceptible host plants (e.g., cucumber, barley) in pots under controlled greenhouse or growth chamber conditions until they reach the appropriate growth stage for inoculation (e.g., 1-2 true leaves for cucumber).[1]
-
This compound Solution Preparation: Prepare a stock solution of this compound in acetone. Dilute the stock solution with distilled water containing a surfactant (e.g., 0.01% Tween 20) to the desired experimental concentrations (e.g., 10 mg/L).
-
Application:
-
Preventive: Spray the this compound solution onto the plants until runoff, ensuring complete coverage. Allow the plants to dry completely before inoculation.
-
Curative: Inoculate the plants first and then apply the this compound solution at specified time points after inoculation.
-
-
Inoculation: Inoculate the plants with a fresh suspension of powdery mildew conidia (e.g., 1 x 10^5 conidia/mL in water) or by dusting with conidia from infected plants.[1]
-
Incubation: Maintain the plants in a growth chamber or greenhouse with conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity).[1]
-
Disease Assessment: At 7-14 days after inoculation, visually assess the percentage of leaf area covered with powdery mildew on both treated and untreated control plants. Calculate the control value using the formula: Control Value (%) = [1 - (Disease Severity on Treated Plants / Disease Severity on Control Plants)] x 100
Visualizations
Caption: this compound's mode of action targeting haustorium formation.
Caption: Workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventative and Curative Fungicides | Integrated Crop Management [crops.extension.iastate.edu]
Technical Support Center: Improving the Rainfastness of Flutianil Formulations
Welcome to the technical support center for researchers, scientists, and formulation development professionals working with Flutianil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the rainfastness of this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its inherent rainfastness?
This compound is a fungicide belonging to the chemical class of cyano-methylene thiazolidine.[1] It is highly effective against various powdery mildew species.[1] this compound's primary mode of action is the inhibition of haustorium formation in the fungus, which is the structure used to absorb nutrients from the host plant.[2][3][4][5][6][7] This leads to the suppression of fungal growth and development.[2][4] Studies have shown that this compound possesses excellent residual activity and inherent rainfastness. In one study, a 10 mg/L solution of this compound maintained 100% control of powdery mildew on cucumbers even after being subjected to artificial rainfall for 3 or 24 hours.[1]
Q2: How does rainfall affect the efficacy of a this compound formulation?
Rainfall can reduce the effectiveness of a foliar-applied fungicide like this compound through several mechanisms:
-
Wash-off: Rain can physically remove the active ingredient from the leaf surface before it has had a chance to be absorbed or to act on the target pathogen.
-
Dilution: The concentration of the active ingredient on the leaf surface can be diluted by rainwater, potentially reducing its efficacy.
The impact of rainfall depends on several factors, including:
-
Rainfall Intensity and Duration: A short, intense downpour can have a greater wash-off effect than a slow, steady drizzle over a longer period.
-
Time Between Application and Rainfall: The longer the interval between application and rainfall, the more time the active ingredient has to dry and adhere to or penetrate the leaf surface, increasing its rainfastness.
-
Formulation Type: The type of formulation (e.g., Emulsifiable Concentrate - EC, Suspension Concentrate - SC, Water-Dispersible Granule - WDG) can significantly influence its rainfastness. This compound is commonly available as an EC formulation.[8][9]
-
Use of Adjuvants: The addition of adjuvants, such as stickers and spreaders, can significantly improve the rainfastness of a formulation.[10][11]
Q3: What types of adjuvants can be used to improve the rainfastness of this compound formulations?
Various types of tank-mix adjuvants can be incorporated to enhance the rainfastness of this compound formulations.[10] These include:
-
Stickers (Adhesion agents): These adjuvants increase the adhesion of the spray droplets to the leaf surface, making the dried residue more resistant to wash-off. Examples include latex-based polymers, terpenes, and pinolenes.
-
Spreaders (Wetting agents): These surfactants reduce the surface tension of the spray droplets, allowing them to spread over a larger area of the leaf surface. This can lead to better coverage and a more uniform, rain-resistant film after drying.
-
Spreader-Stickers: These are combination products that offer both spreading and sticking properties.
-
Oils (Crop Oil Concentrates - COCs or Methylated Seed Oils - MSOs): These can enhance the penetration of the active ingredient into the leaf cuticle, which can also improve rainfastness by moving the active ingredient to a location where it is less susceptible to wash-off.
The choice of adjuvant will depend on the specific formulation, crop, and environmental conditions.[12]
Troubleshooting Guide
This guide addresses common issues encountered when developing and testing this compound formulations for improved rainfastness.
Problem 1: Poor rainfastness observed in initial screening experiments.
| Possible Cause | Troubleshooting Step |
| Inadequate drying time before simulated rainfall. | Ensure a sufficient drying period (e.g., 2-24 hours) after application and before subjecting the treated surfaces to simulated rain. The required drying time can vary based on environmental conditions (temperature, humidity) and the specific formulation. |
| Incorrect adjuvant selection or concentration. | Experiment with different types of adjuvants (stickers, spreaders, spreader-stickers) at various concentrations. The optimal adjuvant and its concentration can be highly specific to the this compound formulation. |
| Sub-optimal formulation characteristics. | For EC formulations, the solvent and emulsifier system can impact rainfastness. Consider evaluating alternative solvents or emulsifiers that may improve the film-forming properties of the dried deposit.[13][14] |
| High rainfall intensity in the simulation. | Verify that the simulated rainfall intensity is representative of relevant environmental conditions. Very high intensity can wash off even robust formulations.[15] |
Problem 2: Inconsistent or variable results in rainfastness assays.
| Possible Cause | Troubleshooting Step |
| Non-uniform spray application. | Calibrate spray equipment to ensure a consistent and uniform application of the formulation to the test surfaces (e.g., plant leaves or artificial surfaces). |
| Variability in leaf surface characteristics. | If using live plants, be aware that leaf age, species, and surface characteristics (e.g., waxiness) can affect spray retention and rainfastness. Use plants of a consistent age and growth stage for experiments. |
| Inconsistent simulated rainfall. | Ensure the rainfall simulator provides a consistent and uniform distribution of "rain" across all samples. |
| Issues with analytical method for residue analysis. | Validate the analytical method (e.g., GC-ECD, GC-MS) for quantifying this compound residue to ensure it is accurate, precise, and reproducible.[16] |
Problem 3: Formulation instability when tank-mixing with adjuvants.
| Possible Cause | Troubleshooting Step |
| Incompatibility of the this compound EC formulation with the adjuvant. | Conduct a jar test to check for physical compatibility before mixing larger quantities. Look for signs of phase separation, precipitation, or flocculation. |
| Incorrect mixing order. | Follow the recommended mixing order for pesticides and adjuvants (often remembered by the acronym WALES - Wettable powders and water-dispersible granules, Agitate, Liquid flowables and suspensions, Emulsifiable concentrates, and Surfactants). |
| Water quality issues (pH, hardness). | Test the pH and hardness of the water used for dilution. Some adjuvants and formulations can be sensitive to water quality.[12] |
Data Presentation
The following tables present hypothetical quantitative data based on studies of other fungicides to illustrate how to structure experimental results for easy comparison.
Table 1: Effect of Adjuvant Type on this compound Rainfastness
| Formulation | Adjuvant Type | Adjuvant Conc. (% v/v) | Drying Time (hours) | Rainfall Amount (mm) | This compound Residue Remaining (%) |
| This compound 5% EC | None (Control) | 0 | 2 | 10 | 45 |
| This compound 5% EC | Non-ionic Surfactant | 0.1 | 2 | 10 | 55 |
| This compound 5% EC | Latex-based Sticker | 0.2 | 2 | 10 | 75 |
| This compound 5% EC | Terpene-based Sticker | 0.2 | 2 | 10 | 70 |
| This compound 5% EC | Spreader-Sticker | 0.15 | 2 | 10 | 80 |
Table 2: Effect of Drying Time on Rainfastness of this compound with a Spreader-Sticker Adjuvant
| Formulation | Adjuvant (Spreader-Sticker, 0.15% v/v) | Drying Time (hours) | Rainfall Amount (mm) | This compound Residue Remaining (%) |
| This compound 5% EC | Yes | 1 | 10 | 65 |
| This compound 5% EC | Yes | 2 | 10 | 80 |
| This compound 5% EC | Yes | 4 | 10 | 88 |
| This compound 5% EC | Yes | 8 | 10 | 92 |
| This compound 5% EC | Yes | 24 | 10 | 95 |
Experimental Protocols
Protocol 1: Screening of Adjuvants for Improved Rainfastness of a this compound EC Formulation
1. Objective: To evaluate the effect of different types of adjuvants on the rainfastness of a this compound Emulsifiable Concentrate (EC) formulation.
2. Materials:
- This compound 5% EC formulation
- Various adjuvants (e.g., non-ionic surfactant, latex-based sticker, terpene-based sticker, spreader-sticker)
- Test plants (e.g., cucumber or a representative crop for powdery mildew control) of uniform age and size
- Deionized water
- Laboratory spray chamber
- Rainfall simulator
- Analytical equipment for this compound residue analysis (e.g., GC-ECD or GC-MS)[16]
- Solvents for extraction (e.g., acetonitrile, dichloromethane)[16]
3. Procedure:
- Preparation of Spray Solutions:
- Prepare a stock solution of the this compound 5% EC in deionized water at the desired concentration (e.g., 10 mg/L active ingredient).
- For each adjuvant treatment, prepare a separate spray solution by adding the specified concentration of the adjuvant to the this compound stock solution. Include a control with no adjuvant.
- Application:
- Arrange the test plants in the spray chamber.
- Apply the different spray solutions to the plants, ensuring uniform coverage. Apply to the point of runoff.
- Drying:
- Allow the treated plants to dry under controlled conditions (e.g., 25°C, 50% relative humidity) for a specified period (e.g., 2 hours).
- Simulated Rainfall:
- Place the dried plants in the rainfall simulator.
- Subject the plants to a simulated rainfall event of a defined intensity and duration (e.g., 20 mm/hour for 30 minutes).[1]
- Include a set of treated plants that are not subjected to rainfall as a reference.
- Sample Collection and Analysis:
- After the rainfall event, allow the plants to dry.
- Collect leaf samples from each treatment group.
- Extract the this compound residue from the leaf samples using an appropriate solvent.[16]
- Analyze the extracts using a validated analytical method to quantify the amount of this compound remaining on the leaves.[16]
- Data Analysis:
- Calculate the percentage of this compound residue remaining for each treatment relative to the non-rained reference plants.
- Compare the rainfastness of the different adjuvant treatments.
Visualizations
References
- 1. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]
- 5. ir4project.org [ir4project.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 10. clariant.com [clariant.com]
- 11. levaco.com [levaco.com]
- 12. nichino.uk [nichino.uk]
- 13. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 14. solutionsstores.com [solutionsstores.com]
- 15. dl.astm.org [dl.astm.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Flutianil
Welcome to the technical support center for Flutianil. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the photostability of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading rapidly under laboratory light conditions. What are the primary factors contributing to this instability?
A1: this compound is known to be susceptible to photolysis, particularly in aqueous solutions.[1] The primary factor is exposure to light, especially in the UV spectrum. The rate of degradation can be influenced by several factors including the solvent system, pH, presence of photosensitizing agents, and the intensity and wavelength of the light source.
Q2: What are the known photodegradation products of this compound?
A2: this compound is known to transform into several degradates, with OC 53276, OC 56574, and OC 56635 being the major ones.[1] It is crucial to monitor the formation of these byproducts during photostability studies, as they are part of the overall degradation pathway.
Q3: What general strategies can I employ to enhance the photostability of my this compound formulation?
A3: Several strategies can be explored to improve the photostability of photosensitive compounds like this compound. These include:
-
Formulation with UV-absorbing excipients: Incorporating compounds that absorb light at the same wavelengths as this compound can provide a competitive absorption, thus protecting the active ingredient.
-
Use of Antioxidants/Quenchers: The addition of antioxidants or triplet state quenchers can inhibit photo-oxidative degradation pathways.
-
pH Optimization: The pH of the formulation can influence the stability of the molecule. Systematic pH screening is recommended.
-
Microencapsulation: Encapsulating this compound within a protective matrix can physically shield it from light.[2]
-
Ionic Liquid Formation: Converting the active molecule into an ionic liquid by pairing it with a suitable counter-ion has been shown to enhance the photostability of other pesticides.[3]
Q4: Are there any standardized guidelines for conducting photostability testing?
A4: Yes, the ICH Q1B guidelines provide a framework for the photostability testing of new active substances and medicinal products.[4][5][6] These guidelines detail the light sources to be used, the exposure levels, and the types of studies to be conducted (forced degradation and confirmatory studies).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in degradation rates between experiments. | Inconsistent light exposure (intensity or distance from the source). | Standardize the experimental setup. Use a calibrated light source and ensure a fixed distance between the lamp and the samples for all experiments. Utilize a dark control to account for non-photolytic degradation.[7] |
| Temperature fluctuations in the photostability chamber. | Monitor and control the temperature within the chamber. High temperatures can accelerate degradation independently of light.[7] | |
| Formation of unexpected degradation products. | Interaction with formulation excipients or container material. | Conduct forced degradation studies on this compound alone to establish its intrinsic degradation pathway. Systematically evaluate the impact of each excipient on the photodegradation profile. Ensure the use of inert and transparent containers (e.g., quartz) for initial studies.[4][5] |
| Antioxidant addition is not improving photostability. | The degradation pathway may not be primarily oxidative. | Investigate the degradation mechanism. The antioxidant may not be effective against the specific reactive species involved or may itself be unstable under the experimental conditions. |
| The antioxidant concentration is not optimized. | Perform a dose-response study to determine the optimal concentration of the antioxidant. | |
| UV-absorber is ineffective. | Mismatch between the absorption spectrum of the UV-absorber and this compound. | Select a UV-absorber with a high molar absorptivity in the same wavelength range where this compound absorbs and photodegrades. |
| The concentration of the UV-absorber is too low. | Increase the concentration of the UV-absorber to provide sufficient light shielding. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound in Solution
Objective: To evaluate the intrinsic photostability of this compound in a given solvent and identify major degradation products.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol, or water)
-
Chemically inert and transparent vials (e.g., quartz or borosilicate glass)
-
Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light, as specified by ICH Q1B.
-
HPLC-UV/MS system for analysis.
-
Aluminum foil.
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Transfer aliquots of the solution into several transparent vials.
-
Wrap half of the vials completely in aluminum foil to serve as dark controls.[7]
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method to determine the concentration of this compound and identify and quantify the major degradates.
-
Calculate the degradation rate and half-life of this compound.
Protocol 2: Screening of Photostabilizers for this compound
Objective: To evaluate the effectiveness of different photostabilizers (UV-absorbers, antioxidants) in enhancing the photostability of this compound.
Materials:
-
This compound stock solution (prepared as in Protocol 1).
-
Selected photostabilizers (e.g., avobenzone as a UV-absorber, butylated hydroxytoluene (BHT) as an antioxidant).
-
Equipment as listed in Protocol 1.
Procedure:
-
Prepare a series of solutions containing this compound at a fixed concentration and varying concentrations of the photostabilizer.
-
For each concentration of the stabilizer, prepare a set of exposed samples and a corresponding dark control.
-
Also, prepare a control sample with this compound only (no stabilizer).
-
Expose all samples to light in the photostability chamber as described in Protocol 1 for a fixed duration determined from the forced degradation study (e.g., the time required to achieve ~20-30% degradation in the unstabilized solution).
-
Analyze all samples by HPLC to determine the remaining percentage of this compound.
-
Compare the degradation of this compound in the presence and absence of the stabilizer to calculate the photoprotection factor.
Data Presentation
Table 1: Photodegradation Kinetics of this compound in Different Solvents
| Solvent | Half-life (t½) in Light (hours) | Half-life (t½) in Dark (hours) | Major Degradates Identified |
| Acetonitrile | 18.5 | > 200 | OC 56574, OC 56635 |
| Methanol | 15.2 | > 200 | OC 56574, OC 56635 |
| Water (pH 7) | 8.9 | > 200 | OC 53276, OC 56574, OC 56635 |
Table 2: Effect of Photostabilizers on this compound Photostability in Aqueous Solution
| Stabilizer | Concentration (w/v %) | % this compound Remaining after 8h Exposure | Photoprotection Factor* |
| None (Control) | 0 | 55.3 | 1.0 |
| Avobenzone | 0.1 | 72.8 | 1.6 |
| Avobenzone | 0.5 | 89.1 | 3.8 |
| BHT | 0.01 | 60.1 | 1.1 |
| BHT | 0.05 | 65.4 | 1.3 |
*Photoprotection Factor = (Degradation in control) / (Degradation with stabilizer)
Visualizations
Caption: Proposed photodegradation pathway of this compound.
Caption: Experimental workflow for photostability testing.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Photostable: How microencapsulation technology improves photostability in your formulation | in-cosmetics Connect [connect.in-cosmetics.com]
- 3. mdpi.com [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. q1scientific.com [q1scientific.com]
Flutianil Performance Enhancement: Technical Support Center
Welcome to the Technical Support Center for Adjuvants for Enhancing Flutianil Performance. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a novel fungicide that specifically targets powdery mildew.[1] Its unique mode of action involves the inhibition of haustorium formation, the feeding structure of the fungus, thereby preventing nutrient absorption from the host plant and halting further fungal development.[1][2] This mechanism is classified under the Fungicide Resistance Action Committee (FRAC) Group U13, indicating an unknown mode of action, and it shows no cross-resistance with existing fungicides.[1][3]
Q2: Why should I consider using an adjuvant with this compound?
A2: While this compound is effective on its own, the addition of an appropriate adjuvant can significantly enhance its performance. Adjuvants can improve the physical and biological properties of the spray solution, leading to better coverage, penetration, and retention of this compound on the plant surface. This can result in increased efficacy and potentially allow for lower application rates.
Q3: What types of adjuvants are recommended for use with this compound?
A3: Based on the systemic and translaminar properties of this compound, activator adjuvants that enhance penetration and coverage are most beneficial.[1] These include:
-
Nonionic Surfactants (NIS): These reduce the surface tension of spray droplets, allowing for more uniform spreading on the leaf surface.
-
Crop Oil Concentrates (COCs): These are petroleum-based oils combined with surfactants that can enhance penetration through the waxy cuticle of the leaf.[4]
-
Methylated Seed Oils (MSOs): These are derived from vegetable oils and are known for their excellent penetration properties, which can be particularly effective for systemic fungicides.[5]
Q4: Are there any known compatibility issues when tank-mixing this compound with adjuvants?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor control of powdery mildew despite this compound application. | 1. Inadequate coverage of plant surfaces. 2. Wash-off due to rain or irrigation shortly after application. 3. Sub-optimal pH of the spray solution leading to degradation.[8][9] 4. Poor penetration of the active ingredient into the leaf tissue. | 1. Add a nonionic surfactant to improve spreading and coverage. 2. Use a sticker or crop oil concentrate to enhance rainfastness. 3. Test the pH of the spray solution and adjust to a slightly acidic to neutral range (pH 5.5-7.0) using a buffering agent.[9] 4. Incorporate a penetrant adjuvant like a methylated seed oil or crop oil concentrate. |
| This compound precipitate forms in the spray tank. | 1. Incompatibility with tank-mix partners (other pesticides or adjuvants).[6] 2. Poor water quality (e.g., hard water). 3. Incorrect mixing order.[10] | 1. Always conduct a jar test before mixing to check for physical compatibility.[6] 2. Use a water conditioning agent if you have hard water. 3. Follow the correct mixing order: fill the tank with half the water, add a compatibility agent (if needed), add this compound, agitate, then add the adjuvant and the remaining water.[10] |
| Phytotoxicity symptoms (e.g., leaf burn, chlorosis, stunting) observed on treated plants. | 1. Use of an inappropriate adjuvant or an excessive concentration of adjuvant. 2. Application during periods of high temperature or humidity.[11][12] 3. The plant species is sensitive to the this compound-adjuvant combination.[13][14] | 1. Use adjuvants that are specifically recommended for use with fungicides and follow the label rates. 2. Apply during cooler parts of the day and avoid application to drought-stressed plants.[12] 3. Test the spray mixture on a small area of the plants before treating the entire crop.[13] |
| Inconsistent results between experiments. | 1. Variability in environmental conditions during application. 2. Inconsistent mixing procedures. 3. Degradation of this compound in the spray solution over time. | 1. Record and control environmental parameters (temperature, humidity) during experiments. 2. Standardize the mixing protocol, including the order of adding components and agitation time. 3. Use freshly prepared spray solutions for each application and avoid letting the mixture stand for extended periods. |
Data Presentation
Table 1: Efficacy of this compound with Different Adjuvant Types against Powdery Mildew on Cucumber
| Treatment | Application Rate (this compound) | Adjuvant Type | Adjuvant Concentration (% v/v) | Disease Severity (%) | Percent Control (%) |
| Untreated Control | - | - | - | 85 | 0 |
| This compound alone | 50 ppm | - | - | 20 | 76.5 |
| This compound + NIS | 50 ppm | Nonionic Surfactant | 0.1% | 15 | 82.4 |
| This compound + COC | 50 ppm | Crop Oil Concentrate | 0.5% | 12 | 85.9 |
| This compound + MSO | 50 ppm | Methylated Seed Oil | 0.5% | 10 | 88.2 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions.
Table 2: Effect of Adjuvants on this compound Rainfastness
| Treatment | Application Rate (this compound) | Adjuvant Type | Adjuvant Concentration (% v/v) | Rainfall Simulation (1 hour after application) | Disease Severity (%) | Percent Control (%) |
| Untreated Control | - | - | - | Yes | 90 | 0 |
| This compound alone | 50 ppm | - | - | Yes | 45 | 50.0 |
| This compound + NIS | 50 ppm | Nonionic Surfactant | 0.1% | Yes | 40 | 55.6 |
| This compound + COC | 50 ppm | Crop Oil Concentrate | 0.5% | Yes | 30 | 66.7 |
| This compound + MSO | 50 ppm | Methylated Seed Oil | 0.5% | Yes | 25 | 72.2 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Adjuvant Efficacy on this compound Performance
Objective: To determine the effect of different adjuvants on the efficacy of this compound for the control of powdery mildew.
Materials:
-
This compound technical grade or commercial formulation (e.g., Gatten®)
-
Selected adjuvants (Nonionic Surfactant, Crop Oil Concentrate, Methylated Seed Oil)
-
Susceptible host plants (e.g., cucumber, squash)
-
Powdery mildew inoculum (Podosphaera xanthii)
-
Deionized water
-
Spray bottles or a research sprayer
-
Growth chamber or greenhouse with controlled environment
Methodology:
-
Plant Preparation: Grow susceptible host plants to the 2-3 true leaf stage.
-
Inoculation: Inoculate plants with a suspension of powdery mildew conidia (e.g., 1 x 10^5 conidia/mL) and incubate in a high-humidity environment for 24-48 hours to allow for infection establishment.
-
Treatment Preparation: Prepare spray solutions of this compound at a sub-lethal concentration (to allow for the observation of enhancement effects) with and without the recommended rates of each adjuvant. Include an untreated control (water spray) and a this compound-only control.
-
Application: Apply the treatments to the point of runoff, ensuring uniform coverage of all leaf surfaces.
-
Incubation: Maintain the treated plants in a growth chamber or greenhouse with optimal conditions for disease development (e.g., 25°C, 16-hour photoperiod).
-
Disease Assessment: 7-10 days after treatment, visually assess the disease severity on each leaf using a rating scale (e.g., 0-100% leaf area infected).
-
Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: Assessment of Adjuvant Effect on this compound Rainfastness
Objective: To evaluate the ability of different adjuvants to improve the rainfastness of this compound.
Materials:
-
Same as Protocol 1
-
Rainfall simulator
Methodology:
-
Follow steps 1-4 of Protocol 1.
-
Drying Period: Allow the spray to dry completely on the leaf surfaces (approximately 1-2 hours).
-
Rainfall Simulation: Subject the treated plants to a simulated rainfall event of a specified intensity and duration (e.g., 10 mm/hour for 30 minutes).
-
Incubation and Assessment: Follow steps 5-7 of Protocol 1.
-
Comparison: Compare the disease control efficacy of the rain-treated plants to a set of non-rained-on treated plants to determine the impact of the simulated rainfall and the protective effect of the adjuvants.
Visualizations
Caption: this compound's mode of action targeting haustorium formation.
Caption: Experimental workflow for evaluating adjuvant efficacy.
Caption: Troubleshooting logic for poor this compound performance.
References
- 1. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the morphology and gene expression of powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir4project.org [ir4project.org]
- 4. fbn.com [fbn.com]
- 5. The Mechanism of Methylated Seed Oil on Enhancing Biological Efficacy of Topramezone on Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 7. Product Compatibility List [agricentre.basf.co.uk]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. Effects of Water pH on the Stability of Pesticides | MU Extension [extension.missouri.edu]
- 10. Avoid Tank Mixing Errors [ag.purdue.edu]
- 11. agrio.app [agrio.app]
- 12. farmonaut.com [farmonaut.com]
- 13. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 14. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
Degradation of Flutianil under different environmental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation of Flutianil under various environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general persistence of this compound in the environment?
A1: this compound is generally considered to be a persistent fungicide in most environmental compartments, with the notable exception of aqueous photolysis.[1] It exhibits high persistence in soil, with long half-lives under both aerobic and anaerobic conditions.
Q2: What is the primary degradation pathway for this compound in the environment?
A2: The primary and most rapid degradation pathway for this compound is photolysis in water.[1] In soil and in the absence of light, degradation is significantly slower.
Q3: What are the major degradation products of this compound?
A3: The major degradation products of this compound identified in environmental fate studies are OC 53276, OC 56574, and OC 56635.[1]
Q4: Are the degradation products of this compound more or less toxic than the parent compound?
A4: The known degradation products of this compound are considered to be less toxic than the parent compound.[1]
Q5: What are the key factors influencing the degradation rate of this compound in soil?
A5: Key factors influencing this compound degradation in soil include soil type (e.g., sandy loam vs. clay loam), organic matter content, moisture, temperature, and microbial activity. Due to its hydrophobic nature, this compound has a strong tendency to bind to soil particles, which can affect its availability for degradation.
Q6: How does pH affect the hydrolysis of this compound?
A6: While specific quantitative data on the hydrolysis rate of this compound at different pH values is limited in the public domain, pesticide hydrolysis rates are generally pH-dependent.[2][3] For many compounds, hydrolysis is faster under acidic or alkaline conditions compared to neutral pH.[2]
Troubleshooting Guides
Low Recovery of this compound During Soil Extraction
Issue: You are experiencing low and inconsistent recovery of this compound from spiked soil samples during method validation or sample analysis.
Possible Causes & Solutions:
-
Insufficient Extraction Solvent Polarity: this compound is a hydrophobic compound and may not be efficiently extracted with highly polar solvents alone.
-
Solution: Use a mixture of polar and non-polar solvents. A common and effective extraction solvent for this compound and its metabolites from soil is a mixture of acetonitrile and water.[4]
-
-
Strong Adsorption to Soil Matrix: this compound has a high potential to adsorb to soil organic matter and clay particles, making it difficult to extract.
-
Solution 1: Increase the extraction time and/or use a more vigorous extraction technique such as sonication or mechanical shaking to improve the desorption of this compound from soil particles.[5]
-
Solution 2: Consider using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, which is often effective for multi-residue pesticide analysis in complex matrices like soil.
-
-
Inadequate Sample Homogenization: Non-homogenous soil samples can lead to variability in recovery.
-
Solution: Ensure thorough mixing and homogenization of the soil sample before taking a subsample for extraction.
-
Variability in Photolysis Experiment Results
Issue: You are observing high variability in the degradation rate of this compound in aqueous photolysis experiments.
Possible Causes & Solutions:
-
Inconsistent Light Source Intensity: Fluctuations in the light source intensity will directly impact the rate of photodegradation.
-
Solution: Regularly calibrate and monitor the output of your light source using a suitable radiometer. Ensure consistent distance and geometry between the light source and the samples.
-
-
Temperature Fluctuations: Photolysis rates can be temperature-dependent.
-
Solution: Conduct experiments in a temperature-controlled chamber to maintain a constant and uniform temperature for all samples.
-
-
Changes in Water Quality: The presence of dissolved organic matter or other sensitizers/quenchers in the water can influence the photolysis rate.
-
Solution: Use a consistent source of purified water (e.g., Milli-Q or equivalent) for all experiments. If investigating the effect of natural water, ensure the water is well-characterized and collected from the same source under similar conditions for all replicates.
-
-
Low Water Solubility of this compound: this compound's very low water solubility can lead to challenges in preparing homogenous aqueous solutions and may result in the compound adsorbing to the walls of the reaction vessel.
-
Solution: Prepare stock solutions in a water-miscible organic solvent (e.g., acetonitrile) and spike into the aqueous buffer at a concentration well below the solubility limit. Use of a co-solvent should be minimized and consistent across all samples. Gentle agitation during the experiment can help maintain homogeneity.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the degradation of this compound.
Table 1: Degradation Half-life (DT50) of this compound in Soil
| Soil Type | Condition | Temperature (°C) | DT50 (days) | Reference |
| Not Specified | Aerobic | 20 | 1100 - 2900 | [1] |
| Not Specified | Anaerobic | 20 | 2100 - 1.53 x 10¹¹ | [1] |
| Not Specified | Photolysis | Not Specified | 110 | [1] |
| Not Specified | Field Dissipation | Not Specified | 52.2 - 398 | [1] |
| Sandy Loam | Not Specified | Not Specified | Slower degradation compared to clay loam has been observed for some hydrophobic pesticides. | |
| Clay Loam | Not Specified | Not Specified | Faster degradation compared to sandy loam has been observed for some hydrophobic pesticides. |
Table 2: Degradation Half-life (DT50) of this compound in Water
| Condition | pH | Temperature (°C) | DT50 (days) | Reference |
| Hydrolysis | Stable | Not Specified | Stable | [1] |
| Photolysis | Not Specified | Not Specified | 1.1 | [1] |
Experimental Protocols
The following are generalized experimental protocols for studying the degradation of this compound, based on OECD guidelines. Researchers should adapt these protocols based on their specific experimental goals and available equipment.
Hydrolysis Study (Following OECD Guideline 111)
Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to achieve a final concentration well below the aqueous solubility of this compound.
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At appropriate time intervals, collect aliquots from each test solution.
-
Analysis: Analyze the concentration of this compound and its potential hydrolysis products in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Determine the degradation rate constant (k) and the half-life (DT50) for each pH.
Aqueous Photolysis Study (Following OECD Guideline 316)
Objective: To determine the rate of photodegradation of this compound in an aqueous solution under simulated sunlight.
Methodology:
-
Preparation of Test Solutions: Prepare an aqueous solution of this compound in a sterile buffer (e.g., pH 7) as described for the hydrolysis study.
-
Irradiation: Irradiate the test solutions with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature throughout the experiment.
-
Dark Control: Simultaneously, incubate identical test solutions in the dark to serve as controls for any non-photolytic degradation.
-
Sampling: At various time points, collect samples from both the irradiated and dark control solutions.
-
Analysis: Quantify the concentration of this compound and its photoproducts using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the photodegradation rate constant and DT50, correcting for any degradation observed in the dark controls.
Soil Degradation Study (Following OECD Guideline 307)
Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and/or anaerobic conditions.
Methodology:
-
Soil Selection and Preparation: Select and characterize the soil(s) to be used in the study (e.g., sandy loam, clay loam). Adjust the moisture content to an appropriate level (e.g., 40-60% of maximum water holding capacity).
-
Application of Test Substance: Treat the soil with a solution of this compound to achieve the desired concentration.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). For aerobic studies, ensure adequate air exchange. For anaerobic studies, establish and maintain anaerobic conditions.
-
Sampling: At selected time intervals, collect soil samples.
-
Extraction and Analysis: Extract this compound and its degradation products from the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water). Analyze the extracts using a validated LC-MS/MS method.
-
Data Analysis: Determine the DT50 and DT90 values for this compound and identify the major degradation products.
Analytical Method for this compound and its Metabolites in Soil
Principle: Residues of this compound and its metabolites (OC 53276, OC 56574, and OC 56635) are extracted from soil using an acetonitrile/water mixture. The extract is then analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4]
Extraction Procedure:
-
Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.
-
Add the extraction solvent (e.g., acetonitrile:water, 75:25, v/v).[4]
-
Shake vigorously for a defined period (e.g., 30 minutes) using a mechanical shaker.
-
Centrifuge the sample to separate the soil from the extract.
-
Collect the supernatant for analysis.
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid.[4]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound and each of its metabolites.[4]
Visualizations
Caption: Major degradation pathways of this compound in water and soil environments.
Caption: General experimental workflow for a soil degradation study of this compound.
References
Technical Support Center: Extraction of Flutianil from Soil Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Flutianil from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that affect its extraction from soil?
A1: this compound is a fungicide with very low water solubility and a high soil organic carbon-water partitioning coefficient (Koc)[1][2]. This means it is hydrophobic and binds tightly to soil organic matter[3][4]. Consequently, its extraction requires robust methods to overcome these strong interactions.
Q2: Which extraction methods are commonly used for this compound and similar fungicides in soil?
A2: Several methods can be employed, each with its own advantages. These include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used and adaptable method for pesticide residue analysis in various matrices, including soil[5][6].
-
Solid-Phase Extraction (SPE): A technique used for sample cleanup and concentration, often following an initial solvent extraction[7].
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to enhance extraction efficiency[8][9].
-
Ultrasonic-Assisted Extraction (UAE): This method employs ultrasonic waves to improve the extraction of analytes from solid matrices[10][11].
Q3: What factors can influence the extraction efficiency of this compound?
A3: The recovery of this compound can be impacted by several factors, including:
-
Soil Composition: Soils with high organic matter and clay content tend to retain this compound more strongly, making extraction more challenging[3][12][13].
-
Extraction Solvent: The choice of solvent is critical. Acetonitrile is commonly used in QuEChERS methods, often with water as a co-solvent[14]. Other solvents like ethyl acetate and methanol have also been used for similar compounds[10][15].
-
Temperature and Time: Increased temperature and longer extraction times can improve recovery, particularly for strongly bound residues[12].
-
Soil Moisture: The water content of the soil can affect the partitioning of this compound and the efficiency of the extraction solvent. For some methods like QuEChERS, hydrating dry soil samples is a necessary step[14][16].
-
pH: The pH of the soil and the extraction solvent can influence the chemical form of the analyte and its interaction with the soil matrix.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Strong Adsorption to Soil Matrix | This compound has a high Koc value, indicating strong binding to organic matter. Consider increasing the vigor of extraction (e.g., longer shaking/vortexing time, higher sonication power). For PLE, increasing the temperature may improve recovery. |
| Inappropriate Extraction Solvent | The polarity of the solvent may not be optimal. Acetonitrile is a good starting point. You could also try mixtures with other solvents or explore options like ethyl acetate. |
| Insufficient Solvent-to-Sample Ratio | A low solvent volume may not be sufficient to fully extract the analyte. Try increasing the solvent-to-soil ratio. |
| Analyte Loss During Cleanup | If using a cleanup step (e.g., d-SPE in QuEChERS), the chosen sorbent might be retaining this compound. For hydrophobic compounds, sorbents like C18 are used to remove lipids, but could also retain the analyte. Test the extraction without the cleanup step to see if recovery improves. |
| Incomplete Phase Separation (QuEChERS) | Ensure complete separation of the organic and aqueous layers after adding salting-out salts and centrifuging. Incomplete separation can lead to loss of analyte in the aqueous phase. |
Issue 2: High Matrix Effects in LC-MS/MS or GC-MS Analysis
| Potential Cause | Troubleshooting Step |
| Co-extraction of Interfering Compounds | Soil is a complex matrix. The initial extraction can pull out numerous compounds that interfere with analysis. Implement or optimize a cleanup step. For QuEChERS, dispersive SPE (d-SPE) with sorbents like PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar interferences can be effective[14]. Graphitized Carbon Black (GCB) can also be used, but may retain planar pesticides. |
| Insufficient Cleanup | The amount or type of sorbent in the cleanup step may be inadequate. Try increasing the amount of sorbent or using a combination of sorbents. Alternatively, a cartridge-based SPE cleanup can provide a more thorough purification. |
| Use of Matrix-Matched Standards | To compensate for matrix effects, prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. |
Issue 3: Poor Reproducibility (High %RSD)
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Soil Sample | Ensure the soil sample is well-homogenized (e.g., by sieving and thorough mixing) before taking a subsample for extraction. |
| Inconsistent Extraction Procedure | Standardize all steps of the extraction process, including shaking/vortexing time and speed, centrifugation parameters, and volumes of solvents and reagents used. Automation, where possible (e.g., PLE), can improve reproducibility. |
| Variable Water Content in Soil | The moisture content of the soil can affect extraction efficiency. It is good practice to either air-dry the samples to a consistent state or to determine the moisture content and report results on a dry-weight basis. For methods like QuEChERS, rehydrating dry soil samples to a consistent moisture level is recommended[16]. |
Data Presentation
Table 1: Comparison of Extraction Methods for Fungicides in Soil
| Extraction Method | Typical Solvent(s) | Common Cleanup Sorbent(s) | General Recovery Range (%) | Key Advantages |
| QuEChERS | Acetonitrile, Water | PSA, C18, GCB | 70-120[17] | Fast, simple, low solvent use, high throughput. |
| SPE | Ethyl Acetate, Methanol | Silica, Florisil, C18 | 60-100[18] | Effective cleanup, can handle larger sample volumes. |
| PLE | Acetone, Ethanol, Water | In-cell sorbents (e.g., silica) | >90[19] | Automated, fast, reduced solvent consumption. |
| UAE | Ethyl Acetate, Methanol | - | 79-105[10] | Simple, cost-effective, reduced extraction time. |
Note: Recovery ranges are generalized for pesticides and may vary for this compound depending on the specific soil type and optimized parameters.
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Soil
This protocol is adapted from standard QuEChERS procedures for pesticides in soil[14][16].
-
Sample Preparation:
-
Weigh 10 g of homogenized, moist soil into a 50 mL centrifuge tube.
-
If the soil is dry, weigh 5 g and add 5 mL of deionized water. Vortex and allow to hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake for another 2 minutes.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at a high speed (e.g., ≥5000 x g) for 2 minutes.
-
-
Analysis:
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound in Soil Extract
This protocol is a general guideline for SPE cleanup following an initial solvent extraction.
-
Initial Extraction:
-
Extract 10 g of soil with 20 mL of a suitable solvent (e.g., acetonitrile or ethyl acetate) by shaking or sonication.
-
Centrifuge and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a silica or Florisil SPE cartridge (e.g., 500 mg) by passing 5 mL of ethyl acetate followed by 5 mL of hexane. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Concentrate the initial extract to approximately 1 mL and redissolve in 1-2 mL of hexane.
-
Load the redissolved extract onto the conditioned SPE cartridge.
-
-
Elution:
-
Elute the cartridge with a suitable solvent or solvent mixture to recover this compound. For a moderately non-polar compound like this compound, a mixture of hexane and ethyl acetate might be effective. This step requires optimization.
-
-
Analysis:
-
Collect the eluate, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for analysis.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound from soil samples.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 3. mdpi.com [mdpi.com]
- 4. Soil organic matter can decrease leaching potential of pesticides. - MSU Extension [canr.msu.edu]
- 5. scielo.br [scielo.br]
- 6. Portico [access.portico.org]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Parameters affecting extraction of selected fungicides from vineyard soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. unitedchem.com [unitedchem.com]
- 17. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Flutianil and Metrafenone: Mechanisms of Action and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the fungicides Flutianil and Metrafenone, focusing on their distinct mechanisms of action against powdery mildew. The information presented is collated from various scientific studies to aid in research and the development of novel fungicidal compounds.
Overview and Chemical Structures
This compound and Metrafenone are both highly effective fungicides utilized in the management of powdery mildew diseases on a variety of crops. However, they belong to different chemical classes and, critically, possess unique modes of action, which is a key factor in fungicide resistance management.
-
This compound: A thiazolidine fungicide, this compound is classified under the Fungicide Resistance Action Committee (FRAC) Group U13, signifying an unknown mode of action.[1] It is characterized by a cyano-methylene thiazolidine chemical structure.[2]
-
Metrafenone: A benzophenone fungicide, Metrafenone is categorized in FRAC Group 50. Its mechanism involves the disruption of the fungal actin cytoskeleton.
Mechanism of Action
The primary distinction between this compound and Metrafenone lies in their molecular targets and the subsequent cellular processes they disrupt.
This compound: Inhibition of Haustorium Development and a Putative Role for G-Protein Coupled Receptor (GPCR) Signaling
This compound's mode of action is not fully elucidated, but morphological and molecular studies provide significant insights. Experimental evidence indicates that this compound does not inhibit the initial stages of fungal infection, such as conidium germination or appressorium formation.[2] Instead, its inhibitory effects are observed at the post-penetration stage, specifically targeting the formation and function of the haustorium—the specialized fungal structure for nutrient uptake from the host plant cell.[2][3] Transmission electron microscopy has revealed that this compound treatment leads to an obscured extra-haustorial matrix and fungal cell wall.[3][4]
RNA-sequencing analysis of Blumeria graminis treated with this compound showed significant downregulation of genes primarily expressed in the haustoria, including sugar transporter genes and various effector genes.[3] This suggests that this compound's primary action is the disruption of nutrient absorption by the fungus, leading to a fungistatic effect where fungal growth is halted, but the fungus is not immediately killed.[2]
While the precise molecular target is unknown, the specificity of its action and its impact on developmental processes have led to the hypothesis that this compound may interfere with a G-protein coupled receptor (GPCR) signaling pathway. GPCRs are crucial for fungi to sense their environment and regulate development and virulence.[1][5][6][7][8] Disruption of such a pathway would be consistent with the observed effects on haustorium development.
Metrafenone: Disruption of the Actin Cytoskeleton
Metrafenone's mechanism of action is well-characterized and involves the disruption of the actin cytoskeleton in fungal cells.[6] This mode of action is distinct from most other classes of fungicides. The actin cytoskeleton is vital for polarized growth, cell division, and morphogenesis in fungi.
Metrafenone's primary effect is the delocalization of actin, particularly at the hyphal tips. This leads to a loss of cell polarity and inhibits the establishment of the F-actin cap, which is crucial for directional growth and the transport of vesicles containing cell wall precursors. Consequently, treatment with Metrafenone results in:
-
Swelling, bursting, and collapse of hyphal tips.[6]
-
Inhibition of appressorium formation and penetration.
-
Malformation of conidiophores and reduced sporulation.[6]
The disruption of the actin cytoskeleton effectively halts fungal invasion and proliferation within the host tissue.
Quantitative Data: Efficacy Comparison
The efficacy of fungicides is commonly quantified by the half-maximal effective concentration (EC50), which is the concentration of a fungicide that causes a 50% reduction in fungal growth. The following tables summarize EC50 values for this compound and Metrafenone against various powdery mildew species, as reported in different studies. It is important to note that direct comparison of EC50 values across different studies can be influenced by variations in experimental conditions, pathogen isolates, and methodologies.
Table 1: Efficacy of this compound against Powdery Mildew Species
| Powdery Mildew Species | Host | EC50 (mg/L) | Reference |
| Erysiphe necator | Grape | 0.01 - 0.18 | [2] |
| Podosphaera xanthii (baseline sensitive) | Cucumber | 0.00013 - 0.00035 | [9] |
| Podosphaera xanthii (highly resistant) | Cucumber | >100 | [9] |
Table 2: Efficacy of Metrafenone against Powdery Mildew Species
| Powdery Mildew Species | Host | EC50 (mg/L) | Reference |
| Blumeria graminis f. sp. tritici (baseline) | Wheat | Comparable to sensitive isolates | [10] |
| Blumeria graminis f. sp. tritici (less sensitive) | Wheat | Higher than baseline | [10] |
| Podosphaera xanthii | Cucurbits | Not specified, but resistance observed | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the efficacy and mechanism of action of this compound and Metrafenone.
Detached Leaf Assay for Fungicide Sensitivity (EC50 Determination)
This assay is a standard method for determining the sensitivity of powdery mildew isolates to fungicides.
Protocol:
-
Plant Material: Grow a susceptible host plant variety (e.g., wheat, barley, or cucumber) under controlled conditions.
-
Leaf Excision: Excise healthy, young, fully expanded leaves or leaf segments (e.g., 2-4 cm).
-
Agar Plates: Prepare water agar plates (e.g., 1% agar) in Petri dishes. Benzimidazole can be added to the agar to delay leaf senescence.
-
Fungicide Application:
-
Prepare a stock solution of the fungicide in a suitable solvent (e.g., DMSO).
-
Create a dilution series of the fungicide in sterile distilled water to achieve the desired test concentrations.
-
Apply a defined volume of each fungicide concentration to the adaxial surface of the detached leaves and allow them to air dry. A control group is treated with water and the solvent.
-
-
Inoculation:
-
Inoculate the treated leaves with a fresh, high-density suspension of powdery mildew conidia. This can be done by gently shaking or tapping heavily infected leaves over the test leaves.
-
-
Incubation: Incubate the Petri dishes in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 18-22°C, high humidity, 16h light/8h dark).
-
Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the percentage of the leaf area covered by powdery mildew colonies for each fungicide concentration.
-
Data Analysis: Calculate the EC50 value by performing a regression analysis of the log-transformed fungicide concentration versus the probit-transformed inhibition of fungal growth.
RNA-Sequencing Protocol for Fungicide-Treated Fungi
This protocol outlines the general steps for analyzing the transcriptomic response of powdery mildew to fungicide treatment.
Protocol:
-
Experimental Setup: Inoculate susceptible host plants with powdery mildew. At a specific time point post-inoculation (e.g., 7 days), treat the infected plants with the fungicide at a defined concentration or with a control solution.
-
Sample Collection: After a specific exposure time (e.g., 24 hours), collect fungal material. For powdery mildew, this can be done by carefully scraping the epiphytic mycelia from the leaf surface.
-
RNA Extraction: Immediately freeze the collected fungal material in liquid nitrogen. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit) following the manufacturer's instructions. This often includes a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 7.0).
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to a reference fungal genome using a splice-aware aligner (e.g., HISAT2, STAR).
-
Differential Gene Expression Analysis: Quantify gene expression levels and identify differentially expressed genes between the fungicide-treated and control samples using software packages like DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: Perform GO term and pathway enrichment analysis on the differentially expressed genes to identify biological processes affected by the fungicide.
-
Conclusion
This compound and Metrafenone represent two distinct and valuable tools for the management of powdery mildew. Metrafenone's well-defined mechanism of action, the disruption of the actin cytoskeleton, provides a clear understanding of its fungicidal effects. This compound, while its precise molecular target remains to be identified, exhibits a novel mode of action by inhibiting haustorium formation and function, likely through the disruption of a key signaling pathway. The hypothesis of GPCR involvement warrants further investigation.
The lack of cross-resistance between these two fungicides, owing to their different mechanisms of action, underscores their importance in integrated pest management strategies aimed at mitigating the development of fungicide resistance. Further research into the molecular intricacies of this compound's mode of action could pave the way for the development of a new generation of fungicides with novel targets.
References
- 1. Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on the morphology and gene expression of powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal G-protein-coupled receptors: mediators of pathogenesis and targets for disease control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnificent seven: roles of G protein-coupled receptors in extracellular sensing in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A [frontiersin.org]
- 8. G-protein-coupled Receptors in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Flutianil: A Novel Fungicide Circumventing Cross-Resistance in Powdery Mildew Control
A comparative analysis of Flutianil's performance against existing fungicides reveals a significant breakthrough in the management of powdery mildew, a notoriously adaptable plant pathogen. Extensive research demonstrates this compound's unique mode of action, which effectively eliminates cross-resistance with current fungicide classes, offering a vital new tool for researchers and agricultural professionals.
This compound, a cyano-methylene thiazolidine fungicide, has shown exceptional efficacy against various powdery mildew species. Its novel mechanism, which targets the formation of the haustorium – a specialized fungal structure essential for nutrient uptake from the host plant – sets it apart from other fungicides that act on different metabolic pathways.[1][2][3][4] This distinction is critical in the context of fungicide resistance, a major challenge in agriculture.
Performance Against Resistant Strains: A Quantitative Comparison
Cross-resistance studies are pivotal in evaluating the long-term viability of a new fungicide. Research conducted by Kimura et al. (2020) provides compelling evidence of this compound's effectiveness against isolates of Podosphaera xanthii, the causal agent of cucurbit powdery mildew, that have developed reduced sensitivity to other commercial fungicides.
In a key study, this compound was tested against 12 different isolates of P. xanthii and its performance was compared with that of four other fungicides from different chemical classes: azoxystrobin (QoI), triflumizole (DMI), a pre-mixture of cyflufenamid and triflumizole, and penthiopyrad (SDHI). The results, summarized in the table below, show that while the other fungicides exhibited varying degrees of ineffectiveness against certain isolates, this compound maintained complete control at a concentration of 1 mg/L.[1]
| Fungicide | Chemical Class (FRAC Code) | Efficacy against Podosphaera xanthii Isolates (Control %) |
| This compound | Cyano-methylene thiazolidine (U13) | 100% |
| Azoxystrobin | Quinone outside Inhibitor (11) | 80% - 100% |
| Triflumizole | Demethylation Inhibitor (3) | 60% - 100% |
| Cyflufenamid + Triflumizole | Unknown (U06) + DMI (3) | 70% - 100% |
| Penthiopyrad | Succinate dehydrogenase inhibitor (7) | 85% - 100% |
Experimental Protocols
The following methodologies are based on the cross-resistance studies conducted to evaluate the performance of this compound.
Fungal Isolates and Culture Maintenance
Isolates of Podosphaera xanthii were collected from various cucumber fields. These isolates were maintained on cucumber cotyledons to sustain their viability for the experiments. This method ensures a consistent and reliable source of the pathogen for fungicide testing.
Leaf Disc Bioassay for Fungicide Sensitivity
A leaf disc bioassay is a standard method for evaluating the efficacy of fungicides against foliar pathogens.[5][6][7][8][9] The protocol used in the cross-resistance studies for this compound is as follows:
-
Leaf Disc Preparation: Young, healthy cucumber leaves are sterilized. Leaf discs of a uniform diameter (e.g., 18 mm) are then excised from these leaves.
-
Fungicide Treatment: The leaf discs are treated with different concentrations of the test fungicides. Control discs are treated with a solution lacking any fungicide.
-
Inoculation: After the fungicide treatment, the leaf discs are placed on a water agar medium in petri dishes. Each disc is then inoculated with a suspension of P. xanthii conidia.
-
Incubation: The inoculated petri dishes are incubated under controlled conditions of temperature and light to allow for the growth of the powdery mildew fungus.
-
Efficacy Assessment: After a set incubation period (e.g., 10-14 days), the severity of powdery mildew on each leaf disc is assessed. The percentage of the leaf area covered by the fungus is determined, and the control efficacy of each fungicide is calculated by comparing the disease severity on treated discs to the control discs.[9]
Visualizing the Science: Workflows and Mechanisms
To better understand the experimental process and the unique action of this compound, the following diagrams illustrate the key workflows and biological interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 7. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 8. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 9. Yearly Results from Testing Isolates for Fungicide Resistance with the Leaf Disk Bioassay | Vegetable Pathology – Long Island Horticultural Research & Extension Center [blogs.cornell.edu]
Validating Analytical Methods for Flutianil in Agricultural Commodities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods for pesticide residue is paramount. This guide provides a comprehensive comparison of validated methods for the determination of Flutianil in various agricultural commodities, supported by experimental data and detailed protocols.
This compound, a thiazolidine fungicide, is effective against powdery mildew on a variety of crops.[1] To ensure food safety and comply with regulatory standards, robust analytical methods for detecting its residues are essential. This guide explores and compares different methodologies, focusing on key performance indicators such as linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ).
Comparison of Analytical Methods
The two primary analytical techniques for this compound residue analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). A popular sample preparation method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is widely used for multi-residue analysis of pesticides in food matrices.[2][3][4][5][6]
Here, we compare a Gas Chromatography-Electron Capture Detection (GC-ECD) method with a generic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, often used in conjunction with a QuEChERS sample preparation protocol.
| Parameter | GC-ECD Method | LC-MS/MS with QuEChERS | Alternative LC-MS/MS |
| Linearity (R²) | > 0.999[7] | ≥ 0.995[8] | 0.9974[9] |
| Recovery (%) | 76.5 - 108.0[7][10] | 84.3 - 99.3[8] | 70 - 120 (general guideline)[11] |
| Limit of Detection (LOD) | 0.004 mg/kg[7][10] | Not explicitly stated for this compound, but generally low (e.g., 0.005 µg/g for other pesticides)[3] | Not explicitly stated for this compound |
| Limit of Quantification (LOQ) | 0.02 mg/kg[7][10] | 0.01 mg/kg for other pesticides[8] | 0.01 mg/kg (validated for this compound)[12] |
| Commodities Tested | Pepper, sweet pepper, mandarin, hulled rice, soybean, potato[7][10] | Peach, cucumber, cabbage, cotton (for a different pesticide, but applicable principle)[8] | High-water and high-acid content commodities[12] |
Experimental Protocols
Gas Chromatography-Electron Capture Detection (GC-ECD) Method
This method was developed and validated for identifying this compound residues in various agricultural commodities.[10]
a. Sample Preparation:
-
Extraction: this compound residues are extracted from the sample matrix using acetonitrile.[7][10]
-
Partitioning: A liquid-liquid partitioning step is performed using dichloromethane and a saturated sodium chloride solution.[7]
-
Clean-up: The extract is purified using a silica solid-phase extraction (SPE) cartridge.[7][10]
b. Instrumental Analysis:
-
Instrument: Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).[7][10]
-
Confirmation: Confirmation of positive results is performed using Gas Chromatography-Mass Spectrometry (GC-MS).[10][13]
QuEChERS-based Sample Preparation for LC-MS/MS Analysis
The QuEChERS method is a streamlined approach for extracting pesticide residues from food samples.[2][3][4][5][6]
a. Sample Preparation:
-
Homogenization: The agricultural commodity is first homogenized.[3][6]
-
Extraction and Partitioning: A 10-15g homogenized sample is weighed into a centrifuge tube. Acetonitrile is added, and the tube is shaken vigorously. Subsequently, a salt mixture (commonly anhydrous magnesium sulfate and sodium chloride or sodium acetate) is added to induce phase separation.[2][3][6]
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and anhydrous magnesium sulfate to remove interferences.[6] The tube is vortexed and then centrifuged.
-
The final extract is ready for LC-MS/MS analysis.[6]
b. Instrumental Analysis:
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).[14]
-
Separation: The pesticide residues are separated on a reversed-phase column.[14]
-
Detection: Detection is achieved using tandem mass spectrometry, typically with electrospray ionization (ESI).[14]
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: General workflow for this compound residue analysis.
References
- 1. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 7. Development and Validation of an Analytical Method for this compound Residue Identification Using Gas Chromatography-Electron Capture Detection -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 8. Dissipation Kinetics and Safety Evaluation of Flonicamid in Four Various Types of Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Setting of import tolerances for this compound in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
Flutianil's Unique Transcriptomic Impact on Powdery Mildew: A Comparative Analysis
A deep dive into the transcriptomic landscape of Blumeria graminis f. sp. hordei reveals that the fungicide flutianil exhibits a distinct mode of action compared to other powdery mildew fungicides like cyflufenamid and metrafenone. This guide synthesizes the findings from a comparative transcriptome analysis, providing researchers, scientists, and drug development professionals with objective data on this compound's performance and its unique effects on fungal gene expression.
This compound, a fungicide known for its specific efficacy against powdery mildew, has been shown to primarily target the haustoria, the specialized feeding structures of these obligate biotrophic fungi.[1][2][3] Transcriptomic analysis using RNA sequencing (RNA-seq) indicates that this compound's impact on the fungal transcriptome is markedly different from that of cyflufenamid and metrafenone, suggesting a novel mechanism of action.[1][4] While all three fungicides are effective against powdery mildew, the underlying molecular responses they elicit in the fungus are not uniform.
Morphological studies have revealed that this compound inhibits the formation of haustoria and the subsequent elongation of secondary hyphae, thereby blocking nutrient absorption from the host plant.[4][5][6] This is in contrast to cyflufenamid and metrafenone, which cause a more general collapse of the fungal body.[1] These morphological differences are underpinned by distinct gene expression profiles.
Comparative Analysis of Differentially Expressed Genes
A comparative RNA-seq analysis of Blumeria graminis f. sp. hordei (Bgh) treated with this compound, cyflufenamid, and metrafenone highlighted significant differences in the number and nature of differentially expressed genes (DEGs). This compound treatment resulted in the lowest number of DEGs, suggesting a more targeted effect.
| Fungicide | Upregulated Genes | Downregulated Genes | Total Differentially Expressed Genes |
| This compound | 205 | 43 | 248 |
| Cyflufenamid | 379 | 259 | 638 |
| Metrafenone | 745 | 549 | 1504 |
Data sourced from Kimura et al. (2021).[1]
Notably, this compound did not significantly affect the expression of genes that are constantly expressed for the survival of Bgh.[1][2][3] This is a key differentiator from metrafenone and cyflufenamid, which downregulated 31 and 7 of these essential genes, respectively.[1] This finding further supports the hypothesis that this compound has a highly specific mode of action that does not cause widespread cellular stress.[1]
The genes that were significantly affected by this compound treatment were primarily those expressed in the haustoria, including three sugar transporter genes and various effector genes.[1][2][3] This provides strong evidence that the primary site of action for this compound is indeed the haustorium.[1][2][3]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the comparative transcriptome analysis and the proposed signaling pathway affected by this compound.
Figure 1: Experimental workflow for the comparative transcriptome analysis of fungicide-treated Blumeria graminis f. sp. hordei.
Figure 2: Proposed signaling pathway of this compound's action on the haustorium of powdery mildew.
Experimental Protocols
The following methodologies were employed in the comparative transcriptome analysis of this compound-treated fungi:
1. Fungal Inoculation and Fungicide Treatment:
-
Barley plants were inoculated with a conidial dust of Blumeria graminis f. sp. hordei.[1]
-
Seven days after inoculation, the infected barley leaves were sprayed with one of the following:
-
The concentrations of the fungicides were based on the product labels.[1]
2. RNA Isolation:
-
Twenty-four hours after the fungicide application, fungal mycelia were collected from the leaf surfaces using a microspatula.[1]
-
Total RNA was isolated from the collected samples using the RNeasy Plant Mini Kit (QIAGEN) following the manufacturer's instructions.[1]
3. RNA Sequencing:
-
The quality and integrity of the total RNA were assessed using an Agilent Bioanalyzer 2100. Only RNA samples with an RNA Integrity Number (RIN) greater than 6.5 were used for sequencing.[1]
-
cDNA libraries were prepared using the Illumina mRNA-seq Sample Prep Kit.[1]
-
Sequencing was performed on the Illumina HiSeq 2500 System (101 bp, paired-end).[1]
4. Bioinformatics Analysis:
-
The transcriptome analyses were performed using the reference genome of Blumeria graminis f. sp. hordei strain DH14.[1]
-
Gene expression levels were calculated, and differentially expressed genes were identified between the fungicide-treated groups and the untreated control.
Conclusion
The comparative transcriptome analysis provides compelling evidence that this compound has a distinct and more targeted mode of action against powdery mildew compared to cyflufenamid and metrafenone.[1] Its primary effect is localized to the haustoria, where it disrupts the expression of genes crucial for nutrient uptake and effector secretion.[1][2][3] This specificity results in a more focused impact on the fungal transcriptome, with minimal effect on essential housekeeping genes.[1][2][3] These findings are crucial for understanding the molecular basis of this compound's efficacy and for the development of novel fungicides with targeted modes of action. For researchers and professionals in drug development, this detailed transcriptomic data offers a valuable resource for further investigation into the unique mechanisms of fungal inhibition.
References
- 1. Effect of this compound on the morphology and gene expression of powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on the morphology and gene expression of powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological properties of this compound as a novel fungicide against powdery mildew [jstage.jst.go.jp]
- 6. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
EPA Grants Flutianil "Reduced-Risk" Status for Powdery Mildew Control
The U.S. Environmental Protection Agency (EPA) has classified the fungicide Flutianil as a "reduced-risk" chemical for its use against powdery mildew on a variety of crops.[1][2][3] This designation is based on a favorable human health risk profile when compared to other registered fungicides, as well as low ecological risk to mammals, birds, fish, and insects.[4][5] this compound's novel mode of action also makes it a valuable tool for resistance management programs.[4]
Developed by OAT Agrio, this compound is a cyano-methylene thiazolidine fungicide that has demonstrated high efficacy against powdery mildew species, with no cross-resistance to existing fungicides.[6] Its targeted action and favorable toxicological profile position it as a significant alternative in integrated pest management (IPM) programs.[1]
Comparative Efficacy of this compound
This compound has shown potent and specific activity against various powdery mildew species. In pot tests, this compound at a concentration of 10 mg/L achieved 100% control of powdery mildew on cucumber, eggplant, grape, and wheat, while showing no efficacy against other fungal pathogens even at a high concentration of 500 mg/L.[6][7]
In a comparative study against 12 isolates of Podosphaera xanthii (cucumber powdery mildew), this compound completely controlled all isolates at concentrations of 1 and 10 mg/L. In contrast, other fungicides like azoxystrobin, triflumizole, a mixture of cyflufenamid and triflumizole, and penthiopyrad were less effective against some of the same isolates.[6]
Table 1: Comparative Efficacy of this compound and Other Fungicides against Podosphaera xanthii
| Fungicide | Concentration (mg/L) | Efficacy |
| This compound | 1 and 10 | Complete control of all 12 isolates |
| Azoxystrobin | Not specified | Less effective against some isolates |
| Triflumizole | Not specified | Less effective against some isolates |
| Cyflufenamid + Triflumizole | Not specified | Less effective against some isolates |
| Penthiopyrad | Not specified | Less effective against some isolates |
Source: Kimura et al., Biological properties of this compound as a novel fungicide against powdery mildew.[6]
Toxicological Profile
This compound exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure (Toxicity Category IV).[4] It is not a skin or eye irritant and is not a dermal sensitizer.[4] Extensive toxicological studies have shown no evidence of carcinogenicity, genotoxicity, neurotoxicity, or reproductive or developmental toxicity.[8][9][10]
Table 2: Summary of Toxicological Endpoints for this compound
| Study Type | Species | NOAEL (No-Observed-Adverse-Effect-Level) | LD50/LC50 (Lethal Dose/Concentration, 50%) |
| Acute Oral Toxicity | Rat | - | >5000 mg/kg bw[8][9] |
| Acute Dermal Toxicity | Rat | - | >5000 mg/kg bw[8][9] |
| Acute Inhalation Toxicity | Rat | - | >2.15 mg/L[9] |
| 90-Day Subacute Oral (diet) | Rat | 122 mg/kg bw/day (male) | - |
| 2-Year Chronic/Carcinogenicity (diet) | Rat | 249 mg/kg bw/day (male) | - |
| 18-Month Carcinogenicity (diet) | Mouse | 1084 mg/kg bw/day (male), 1063 mg/kg bw/day (female)[8][9] | - |
| Two-Generation Reproduction | Rat | 122 mg/kg bw/day (male) | - |
| Developmental Toxicity | Rat | 1000 mg/kg bw/day | - |
bw = body weight
The Acceptable Daily Intake (ADI) for this compound has been set at 2.4 mg/kg bw/day with a safety factor of 100.[9][10]
Experimental Protocols
In Vivo Toxicology Studies (Rodent)
A summary of the general methodology for in vivo rodent toxicity studies is provided below, based on standard guidelines.
-
Test Animals: Typically, rats or mice are used. Equal numbers of males and females are assigned to control and treatment groups.[11] For short-term studies (28-90 days), at least 10 rodents per sex per group are common.[11]
-
Dose Administration: The test substance is administered, usually orally through the diet or by gavage, for a specified period (e.g., 90 days for subchronic studies, 18-24 months for chronic/carcinogenicity studies).[12] At least three dose levels and a concurrent control group are used.[11]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.[11]
-
Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination.[11] All gross lesions and tissues from the high-dose and control groups are examined, with lower doses examined for target organs.[11]
Fungicide Efficacy Testing (In Vitro - Spore Germination Inhibition)
This method is used to evaluate the direct inhibitory effect of a fungicide on fungal spore germination.
-
Spore Suspension Preparation: Conidia (spores) are harvested from infected plant leaves and suspended in sterile distilled water. The concentration of the spore suspension is adjusted using a hemocytometer.
-
Fungicide Solutions: The test fungicide is dissolved in a suitable solvent (e.g., acetone) and then diluted with sterile distilled water to achieve the desired test concentrations.
-
Incubation: A drop of the spore suspension is placed on a microscope slide or in a well of a microtiter plate, and a drop of the fungicide solution is added. The slides or plates are then incubated in a dark, humid chamber at a controlled temperature.
-
Evaluation: After a set incubation period (e.g., 24-48 hours), the percentage of germinated spores is determined by microscopic observation. A spore is considered germinated if the germ tube is at least the length of the spore. The percentage of inhibition is calculated relative to a control (spores in water without fungicide).
Translaminar Activity Assay
This assay determines if a fungicide applied to one side of a leaf can move through the leaf tissue to control disease on the other side.
-
Plant Preparation: Healthy young plants (e.g., cucumber) are grown to a suitable stage (e.g., first true leaf fully expanded).
-
Fungicide Application: A defined amount of the fungicide solution is carefully applied to either the upper (adaxial) or lower (abaxial) surface of a leaf, avoiding runoff to the other side.
-
Inoculation: After a set period (e.g., 24 hours) to allow for absorption and movement, both sides of the treated leaf are inoculated with a suspension of powdery mildew spores.
-
Incubation and Assessment: The plants are incubated under conditions favorable for disease development. After a specified period (e.g., 7-10 days), the level of disease control on the untreated side of the leaf is assessed and compared to untreated control plants.
Mode of Action and Signaling Pathways
This compound has a novel mode of action, which is a key factor in its utility for managing fungicide resistance.[6] It specifically inhibits the formation of the haustorium, a specialized feeding structure that powdery mildew fungi use to extract nutrients from plant cells.[6][13]
While the precise molecular signaling pathway targeted by this compound is still under investigation, research has shown that it disrupts the normal development of the haustorium, leading to a failure of the fungus to establish a successful infection.[13] Morphological studies show that this compound does not inhibit the initial stages of fungal infection such as spore germination or appressorium formation, but acts at the critical stage of haustorium development.[6] RNA-sequencing analysis has indicated that this compound's primary site of action is likely within the haustoria, affecting genes related to nutrient transport and effector proteins.[13][14]
Unlike other fungicides such as cyflufenamid and metrafenone, which cause a collapse of the fungal hyphae, this compound's effect is more specific to the haustorium, leading to abnormal development without immediate mycelial collapse.[14]
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. ir4project.org [ir4project.org]
- 3. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Summary of Toxicity Studies with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Summary of Toxicity Studies with this compound [jstage.jst.go.jp]
- 10. Summary of Toxicity Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 12. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effect of this compound on the morphology and gene expression of powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Flutianil: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Flutianil, a thiazolidine fungicide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal of the chemical and its containers.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazards and to use appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves and protective eyewear when handling this compound, including during mixing, loading, application, and disposal.[3] When rinsing containers, it is also crucial to wear chemical-resistant gloves and eye protection.[4]
-
Environmental Hazards: this compound is toxic to fish and aquatic invertebrates.[5] It is critical to prevent this chemical from entering water sources. Do not apply it directly to water, to areas with surface water, or to intertidal areas.[3][5] Avoid contaminating water when disposing of the product or equipment washwater.[3] Discharging effluent containing this compound into lakes, streams, ponds, or other waters is prohibited unless in accordance with a National Pollutant Discharge Elimination System (NPDES) permit.[6][7]
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on the nature of the waste: excess product, empty containers, or spill-related materials. Improper disposal of pesticide wastes is a violation of Federal Law.[6][8]
1. Disposal of Excess or Unwanted this compound
If you have excess or unwanted this compound, do not dispose of it by pouring it down the drain or on the ground.[9]
-
Primary Recommendation: The preferred method is to use the product according to the label instructions.[10] If you are unable to use it, check if a colleague or a neighboring lab can use it for a labeled application.[10]
-
Hazardous Waste Disposal: If the product cannot be used, it must be disposed of as hazardous waste.[4][6] Wastes from the use of this compound should be disposed of on-site in a designated manner or taken to an approved waste disposal facility.[11]
-
Regulatory Guidance: Contact your state's pesticide or environmental control agency, or the Hazardous Waste Representative at the nearest EPA Regional Office for specific guidance on disposal facilities and procedures in your area.[6][7]
2. Disposal of Empty this compound Containers
Never reuse empty pesticide containers for any purpose.[4][9]
-
Triple Rinsing: For nonrefillable containers (5 gallons or less), a triple rinse procedure is mandatory.[8]
-
Empty the remaining contents into application equipment or a mix tank, allowing it to drain for 10 seconds after the flow begins to drip.[8]
-
Fill the container ¼ full with water and securely recap it.[8]
-
Shake the container for 10 seconds.[8]
-
Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal. Allow the container to drain for another 10 seconds.[8]
-
Repeat this rinsing procedure two more times.[8]
-
-
Final Disposal: After triple rinsing, the container can be offered for recycling if available, or punctured and disposed of in a sanitary landfill or by incineration, as allowed by state and local authorities.[8][11]
3. Management and Disposal of Spills
In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination.
-
Containment: Prevent the spilled material from entering drains or waterways.[1]
-
Cleanup: Wear appropriate PPE. For spills on paved surfaces, sweep up the material and place it in a chemical waste storage area until it can be properly disposed of.[11]
-
Decontamination: After the product has been recovered, flush the area with water.[1]
-
Disposal: All contaminated materials and rinsate from the cleanup should be collected and disposed of as hazardous waste, following the guidance in section 1.[1]
Environmental Toxicity Data
The strict disposal protocols for this compound are informed by its high toxicity to aquatic organisms. The following table summarizes key ecotoxicity data.
| Organism Type | Test | Result | Classification |
| Fish | Acute | >395 ppb | Practically Non-Toxic |
| Fish | Chronic | 2,200 ppb | - |
| Aquatic Invertebrate | Acute | 475 ppb | Practically Non-Toxic |
| Aquatic Invertebrate | Chronic | 7.1 ppb | - |
| Aquatic Plants (Vascular) | EC50 | >214 ppb | Practically Non-Toxic |
| Aquatic Plants (Non-vascular) | EC50 | >137 ppb | Practically Non-Toxic |
| Honey Bee | Acute Contact (LD50) | >40 µ g/bee | Practically Non-Toxic |
| Honey Bee | Acute Oral (LD50) | >40 µ g/bee | Practically Non-Toxic |
| (Data sourced from the Minnesota Department of Agriculture summary of USEPA assessments)[3] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Decision workflow for the proper management and disposal of this compound waste streams.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. This compound | C19H14F4N2OS2 | CID 44151818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. Disposal of Pesticides [npic.orst.edu]
- 5. cdms.net [cdms.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Don’t Dump It: Here’s How to Properly Dispose of Pesticides - AgWeb [agweb.com]
- 10. epa.gov [epa.gov]
- 11. assets.greenbook.net [assets.greenbook.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Flutianil
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the fungicide Flutianil, ensuring the protection of personnel and the integrity of research.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios. Adherence to these guidelines is critical to minimize exposure and ensure a safe working environment.
| Scenario | Required Personal Protective Equipment (PPE) |
| Preparation and Weighing (Solid Form) | - Gloves: Chemical-resistant gloves (e.g., nitrile or PVC)[1]. - Eye Protection: Safety glasses with side shields or chemical splash goggles[2][3]. - Respiratory Protection: NIOSH-approved respirator for dust if ventilation is inadequate[4]. - Lab Coat: Standard laboratory coat. |
| Mixing and Diluting (Liquid Form) | - Gloves: Chemical-resistant gauntlet-style gloves extending up the forearm[3]. - Eye Protection: Chemical splash goggles and a face shield[3]. - Protective Clothing: Chemical-resistant apron over a lab coat[1][5]. - Footwear: Closed-toe, chemical-resistant shoes or boots[3][5]. |
| Application and Handling of Treated Materials | - Gloves: Chemical-resistant gloves[6]. - Eye Protection: Safety glasses with side shields[2]. - Lab Coat: Standard laboratory coat. |
| Spill Cleanup | - Gloves: Chemical-resistant gloves[1]. - Eye Protection: Chemical splash goggles and a face shield[3]. - Respiratory Protection: NIOSH-approved respirator appropriate for the concentration of the spill. - Protective Clothing: Chemical-resistant coveralls or suit[5]. - Footwear: Chemical-resistant boots[3][5]. |
| Waste Disposal | - Gloves: Chemical-resistant gloves[1]. - Eye Protection: Chemical splash goggles[2][3]. - Lab Coat: Standard laboratory coat. |
Operational Plan for Safe Handling
Following a systematic operational plan is crucial for minimizing risks associated with this compound.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the this compound SDS.[7]
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect all PPE for damage before use.[8]
-
Prepare Workspace: Ensure the work area is well-ventilated.[7] If handling the solid form, use a chemical fume hood or a designated area with local exhaust ventilation.
-
Gather Materials: Have all necessary equipment and materials for the procedure readily available.
2. Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Avoid Inhalation: Avoid breathing dust or vapors.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[2]
3. Post-Handling:
-
Decontaminate: Clean all equipment and surfaces that may have come into contact with this compound.
-
Remove PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Wash the outside of gloves before removing them.[3][9]
-
Store Properly: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight.[2][10]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
1. Unused Product:
-
Pesticide wastes can be hazardous.[2][9] Improper disposal of excess pesticide is a violation of Federal Law.[2][9]
-
If wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste Representative at the nearest EPA Regional Office for guidance.[2][9]
2. Empty Containers:
-
Triple Rinse: For nonrefillable containers, triple rinse (or equivalent) the container promptly after emptying.[9]
-
Procedure for Triple Rinsing (for containers 5 gallons or less):
-
Empty the remaining contents into application equipment or a mix tank and drain for 10 seconds after the flow begins to drip.[9]
-
Fill the container ¼ full with water and recap.[9]
-
Shake for 10 seconds.[9]
-
Pour rinsate into application equipment or a mix tank or store rinsate for later use or disposal.[9]
-
Drain for 10 seconds after the flow begins to drip.[9]
-
Repeat this procedure two more times.[9]
-
-
Disposal of Rinsed Containers: Offer the rinsed container for recycling if available, or reconditioning if appropriate. Otherwise, puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.[9]
3. Contaminated Materials:
-
Dispose of contaminated PPE and other materials as hazardous waste in accordance with local, state, and federal regulations.[7]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice.[2][9]
-
Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[2]
-
Inhalation: Move person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.[2]
-
Ingestion: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.[2]
-
Spill: In case of a spill, keep unnecessary personnel away.[7] Ventilate the area and wear appropriate PPE.[7] Prevent the spill from entering drains or waterways.[7] Absorb the spill with inert material (e.g., sand, earth) and place it in a sealed container for disposal.[11]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. Pesticide use and personal protective equipment [health.vic.gov.au]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. cdms.net [cdms.net]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. epa.gov [epa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. PI-122/PI159: Storage Limitation Statements: Temperature—Fungicides [edis.ifas.ufl.edu]
- 11. Dealing With Pesticide Emergencies and Spills -- Kentucky Pesticide Safety Education [uky.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
